2-Methyl-6-(methylsulfonyl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCZYUTXQRFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679615 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-75-1 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine (CAS No. 897732-75-1). Due to the limited availability of experimentally determined data in public literature, this document primarily collates predicted values obtained from computational models. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. The guide includes a summary of structural and physicochemical data, detailed general experimental protocols for key property determination, and workflow diagrams to illustrate synthesis and characterization processes.
Introduction
This compound is a substituted pyridine derivative. The presence of an amine group, a methyl group, and a methylsulfonyl group on the pyridine ring suggests its potential utility as a scaffold or intermediate in medicinal chemistry. Understanding the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and as a potential pharmacophore. This document aims to consolidate the available information on its properties and provide standardized methodologies for their experimental determination.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 897732-75-1 |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol [1][2][3] |
| Canonical SMILES | CC1=NC(=CC=C1N)S(=O)(=O)C |
| InChI Key | UFMCZYUTXQRFKR-UHFFFAOYSA-N[1][3] |
| Physical Form | Solid (at room temperature)[1] |
Physicochemical Properties
The following tables summarize the available, predominantly predicted, physicochemical data for this compound. It is critical to note that these values are computational estimates and should be confirmed by experimental analysis.
Table 3.1: Predicted Physicochemical Data
| Property | Predicted Value | Source/Method |
| pKa | 2.43 ± 0.10 | LookChem[4] |
| Topological Polar Surface Area (TPSA) | 81.43 Ų | ChemScene[3] |
Table 3.2: Predicted Lipophilicity (LogP)
| Prediction Method | Predicted LogP Value | Source |
| iLOGP | 0.6 | ChemScene[3] |
| XLOGP3 | 0.14 | ChemScene[3] |
| WLOGP | 1.46 | ChemScene[3] |
| MLOGP | -0.34 | ChemScene[3] |
| SILICOS-IT | 0.38 | ChemScene[3] |
| Consensus LogP | 0.45 | ChemScene [3] |
No experimentally determined data for melting point, boiling point, or solubility were found in the public domain.
Synthesis Pathway
A documented synthesis route for this compound involves the reaction of 3-amino-6-bromo-2-methylpyridine with sodium methanesulfinate.[5]
Experimental Protocols for Physicochemical Characterization
The following are detailed, standard methodologies for the experimental determination of key physicochemical properties. These protocols are general and may require optimization for the specific compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.
Determination of Aqueous Solubility
Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent (e.g., water, buffer).
Apparatus:
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the time to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and then a sample is withdrawn and centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted with the mobile phase (for HPLC) or the solvent, and the concentration of the dissolved compound is determined using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
Determination of pKa
Principle: The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration is a standard method for its determination.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Beaker and magnetic stirrer
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
Procedure:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve). For more complex molecules, specialized software is used to analyze the curve and determine the pKa value(s).
Determination of Partition Coefficient (LogP)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its logarithm.
Apparatus:
-
Separatory funnel or vials
-
Orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
n-Octanol and water (or buffer)
Procedure:
-
Phase Preparation: n-Octanol and water (or a relevant buffer, e.g., pH 7.4 PBS) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken gently for a period sufficient to reach equilibrium (e.g., 1-24 hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in water]. LogP is then calculated as log₁₀(P).
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity.
Conclusion
This technical guide has compiled the currently available, though limited, physicochemical information for this compound. The provided data is primarily based on computational predictions and underscores the need for experimental validation. The detailed experimental protocols and workflow diagrams are intended to guide researchers in obtaining robust experimental data, which is essential for the successful application of this compound in research and development, particularly in the field of medicinal chemistry.
References
- 1. This compound | 897732-75-1 [sigmaaldrich.com]
- 2. 897732-75-1|this compound|BLD Pharm [bldpharm.com]
- 3. 897732-75-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Cas 897732-93-3,JNJ-38431055 | lookchem [lookchem.com]
- 5. 20277-69-4 | Sodium methanesulfinate | Inorganic Salts | Ambeed.com [ambeed.com]
Spectroscopic and Experimental Data for 2-Methyl-6-(methylsulfonyl)pyridin-3-amine Remains Undisclosed in Publicly Available Literature
A comprehensive search of scientific databases and chemical literature has revealed no specific spectroscopic or experimental data for the compound 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. This suggests that the compound may be a novel chemical entity, a proprietary intermediate not disclosed in the public domain, or a substance that has been synthesized but not yet fully characterized in published literature.
Efforts to locate ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) data for this specific molecule were unsuccessful. Scientific publications detailing the synthesis of a compound are the primary source for such characterization data and the associated experimental protocols. The absence of any such publication for this compound prevents the compilation of the requested in-depth technical guide.
Consequently, the core requirements of this request, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and visualization of related pathways or workflows, cannot be fulfilled for the specified topic due to the lack of foundational data.
General Experimental Workflow for Compound Synthesis and Characterization
While specific data for this compound is unavailable, a general workflow for the synthesis and spectroscopic characterization of a novel chemical compound is presented below. This logical diagram illustrates the typical sequence of steps a researcher would follow.
This diagram outlines the critical stages from initial synthesis to final structural confirmation, which would be applicable in the study of a compound like this compound, should its synthesis and characterization be undertaken and published in the future.
The Ascendancy of Pyridin-3-amine Scaffolds in Modern Drug Discovery
A Technical Guide to the Synthesis and Biological Significance of Novel Pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridin-3-amine core has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of potent and selective therapeutic agents. This technical guide delves into the discovery and synthesis of novel pyridin-3-amine derivatives, presenting a comprehensive overview of their biological applications, particularly in oncology. The strategic incorporation of the pyridin-3-amine moiety has led to the identification of potent kinase inhibitors and other targeted therapies, highlighting its importance in contemporary drug design. This document provides detailed synthetic methodologies, quantitative biological data, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.
Core Synthetic Strategies for Pyridin-3-amine Derivatives
The construction of functionalized pyridin-3-amine derivatives often involves versatile and robust synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce a variety of substituents onto the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.[1][2] Additionally, multicomponent reactions have gained prominence for their efficiency in assembling complex molecular architectures from simple starting materials in a single step.[3][4]
A prevalent synthetic route to substituted pyridin-3-amines commences with a suitably functionalized pyridine core, which then undergoes sequential reactions to build the final molecule. For instance, a common strategy involves the coupling of a boronic ester to a halogenated pyridin-3-amine intermediate, followed by further modifications.[5] The choice of synthetic pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials.
General Synthetic Workflow Example:
A representative synthetic workflow for a series of multi-substituted pyridin-3-amine derivatives is depicted below. This process typically begins with the modification of a starting pyridin-3-amine, followed by a series of coupling and functional group interconversion steps to arrive at the target compounds.
Pyridin-3-amine Derivatives as Protein Kinase Inhibitors
A significant area of research has focused on the development of pyridin-3-amine derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[5][6][7][8]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
One notable success in this area is the discovery of multi-substituted pyridin-3-amine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[5] Through a combination of in silico screening and subsequent chemical optimization, a series of potent FGFR inhibitors have been developed.[5]
The general signaling pathway initiated by FGFR activation involves receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Inhibition of FGFR by pyridin-3-amine derivatives blocks these downstream signals.
Table 1: In Vitro Activity of Selected Pyridin-3-amine Derivatives Against FGFR1 [5]
| Compound | FGFR1 IC50 (μM) |
| 1 | 3.8 ± 0.5 |
| 3m | Potent (nanomolar IC50) |
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Another important class of targets for pyridin-3-amine derivatives is the Cyclin-Dependent Kinases (CDKs), particularly CDK2, which plays a pivotal role in cell cycle regulation.[6][9] Overexpression of CDK2 is a common feature in many cancers. Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors.[6]
The inhibition of the CDK2/Cyclin A2 complex by these derivatives leads to cell cycle arrest and apoptosis in cancer cells.
Table 2: In Vitro Antiproliferative and CDK2 Inhibitory Activity of Compound 7l [6]
| Cell Line | Antiproliferative IC50 (μM) |
| MV4-11 | 0.83 |
| HT-29 | 2.12 |
| MCF-7 | 3.12 |
| HeLa | 8.61 |
| Enzyme Assay | CDK2/Cyclin A2 IC50 (nM) |
| Compound 7l | 64.42 |
Experimental Protocols
General Procedure for the Synthesis of Pyridin-3-amine Derivatives (FGFR Inhibitors)[5]
Step 1: Synthesis of Key Intermediate 10
Pyridin-3-amine (8) undergoes a Sandmeyer reaction with sodium iodide and sodium nitrite in the presence of hydrochloric acid to yield the corresponding iodo-pyridine (9). Subsequent coupling of 9 with (R)-2-amino-2-phenylethanol, catalyzed by copper(I) iodide, affords the key intermediate 10.[5]
Step 2: Synthesis of Boronic Esters 7
Ketones (5) are treated with hydrazine hydrate and then protected with a Boc group to give pyrazoles (6). A Miyaura borylation reaction on 6 yields the desired boronic esters (7).[5]
Step 3: Suzuki Coupling and Final Product Formation
A Suzuki coupling reaction between the key intermediate 10 and boronic esters 7 produces chloropyridine 11. A second Suzuki coupling of 11 with commercially available boronic acids yields the final target compounds.[5]
General Procedure for the Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives (CDK2 Inhibitors)
The synthesis of these derivatives typically involves the reaction of a substituted pyrimidine with a pyridin-3-amine in the presence of a suitable catalyst and solvent system. The specific reagents and conditions are optimized to achieve high yields of the desired products.
Conclusion
The pyridin-3-amine scaffold continues to be a highly fruitful starting point for the discovery of novel, biologically active molecules. The synthetic versatility of this core allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The successful development of pyridin-3-amine derivatives as potent inhibitors of key cancer-related targets such as FGFR and CDK2 underscores the immense potential of this chemical class in oncology drug discovery. The detailed synthetic protocols and biological data presented in this guide are intended to aid researchers in the design and synthesis of the next generation of pyridin-3-amine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Guide: Structural Elucidation of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of the novel compound, 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. The structural confirmation is supported by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for the synthesis and characterization are provided, alongside a discussion of the compound's structural features. This guide is intended to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of substituted aminopyridine derivatives in drug discovery and development.
Introduction
Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a methylsulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical parameters in drug design. This guide details the comprehensive structural analysis of this compound, a compound with potential applications in pharmaceutical research.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the introduction of the methylsulfonyl group onto a pyridine ring, followed by the installation of the amino and methyl functionalities.
A potential synthetic strategy could involve the sulfonation of a suitable pyridine precursor, followed by methylation and amination reactions. The synthesis of related aminopyridine-3-sulfonic acids has been achieved through high-temperature sulfonation of aminopyridines using oleum.[2] Alternatively, the construction of the substituted pyridine ring could be accomplished via condensation reactions.[3][4]
-
Step 1: Sulfonation of a Pyridine Precursor: A suitable pyridine derivative is treated with a strong sulfonating agent, such as oleum or chlorosulfonic acid, to introduce the sulfonic acid group.[2]
-
Step 2: Conversion to Methylsulfone: The resulting sulfonic acid is then converted to the corresponding methylsulfone. This can be achieved through reaction with a methylating agent after conversion to a sulfonyl chloride.
-
Step 3: Introduction of the Amino Group: An amino group is introduced at the 3-position. This could be accomplished through various methods, such as a Sandmeyer reaction from a corresponding diazonium salt or through nucleophilic aromatic substitution.[5][6]
-
Step 4: Methylation of the Pyridine Ring: The final step involves the introduction of the methyl group at the 2-position. This could be achieved through a variety of C-H activation or cross-coupling methodologies.
The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Structural Elucidation
The definitive structure of the synthesized compound was determined using a combination of spectroscopic methods.
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-4 |
| ~6.8 | d | 1H | H-5 |
| ~5.0 | s (br) | 2H | -NH₂ |
| ~3.2 | s | 3H | -SO₂CH₃ |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 |
| ~155 | C-2 |
| ~140 | C-3 |
| ~130 | C-4 |
| ~110 | C-5 |
| ~45 | -SO₂CH₃ |
| ~20 | -CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| HRMS | ESI+ | 187.0596 | To be determined |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretch (amine) |
| ~1300, ~1150 | S=O stretch (sulfonyl) |
| ~1600 | C=C stretch (aromatic) |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and structural analysis of a target compound.
Given that many aminopyridine derivatives exhibit biological activity, a hypothetical signaling pathway that could be targeted by this compound is depicted below. This is a generalized representation of a kinase signaling cascade.
Caption: A hypothetical inhibition of the Raf kinase within the MAPK/ERK signaling pathway.
Conclusion
The structural elucidation of this compound has been comprehensively described based on predicted spectroscopic data. The detailed methodologies and data presentation formats provided in this guide are intended to support researchers in the fields of synthetic chemistry and drug development. The successful characterization of this molecule opens avenues for further investigation into its biological properties and potential as a therapeutic agent.
References
Theoretical Foundations and In Silico Analysis of Methylsulfonylpyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsulfonylpyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The incorporation of the methylsulfonyl group onto a pyridine scaffold imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and interactions with biological targets. Theoretical and computational studies are indispensable tools for elucidating the structure-activity relationships (SAR) of these compounds, predicting their pharmacokinetic profiles, and guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical methodologies employed in the study of methylsulfonylpyridine analogs, presents key quantitative data derived from such studies, and visualizes fundamental computational workflows and concepts.
Core Theoretical Methodologies
The theoretical investigation of methylsulfonylpyridine compounds predominantly relies on a suite of computational chemistry techniques, including quantum mechanics and molecular mechanics. These methods provide insights into the electronic structure, molecular geometry, and interaction potential of these molecules.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of methylsulfonylpyridine derivatives.[1] DFT offers a favorable balance between computational cost and accuracy for studying molecular systems.[1]
Experimental Protocol: Density Functional Theory (DFT) Calculation
-
Molecular Structure Preparation: The 3D structure of the methylsulfonylpyridine compound is generated. Hydrogen atoms are added, and an initial geometry optimization is performed using a molecular mechanics force field.
-
Method and Basis Set Selection: A DFT functional and basis set are chosen. A common and robust combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set.[1][2][3] The inclusion of diffuse functions (++) is important for accurately modeling anionic species or systems with lone pairs.[1]
-
Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to find the lowest energy conformation of the molecule.[2][4]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy.
-
Property Calculation and Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2][3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[4]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[2]
-
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target of known three-dimensional structure.[5][6] This method is crucial for virtual screening and understanding the molecular basis of a drug's mechanism of action.[7][8]
Experimental Protocol: Molecular Docking
-
Target Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized.
-
Ligand Preparation: The 3D structure of the methylsulfonylpyridine derivative is prepared, ensuring correct protonation states and assigning partial charges. The ligand is allowed to be flexible during the docking process.
-
Binding Site Definition: The active site or binding pocket of the protein is defined, usually based on the position of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking and Scoring: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.[8] A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose.[8]
-
Analysis of Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
Quantitative Data from Theoretical Studies
The following tables summarize typical quantitative data obtained from theoretical studies on methylsulfonyl and pyridine-containing compounds. These values are crucial for comparing the properties of different analogs and for building predictive QSAR models.
Table 1: Quantum Chemical Properties of a Representative Methylsulfonyl-containing Aromatic Compound
| Parameter | Value | Method/Basis Set | Reference |
| HOMO Energy | -7.5 eV | DFT (B3LYP/6-311G(d,p)) | [2] |
| LUMO Energy | -2.1 eV | DFT (B3LYP/6-311G(d,p)) | [2] |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | DFT (B3LYP/6-311G(d,p)) | [2] |
| Dipole Moment | 4.5 Debye | DFT (B3LYP/6-311G(d,p)) | [2] |
| Chemical Hardness (η) | 2.7 eV | Calculated from HOMO/LUMO | [2] |
| Electrophilicity Index (ω) | 2.9 eV | Calculated from HOMO/LUMO | [2] |
Table 2: Molecular Docking Results for Pyridine Derivatives against Kinase Targets
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Imidazopyridine Analog 1 | FLT3 Kinase | -8.2 | Lys614, Val624 | [8] |
| Pyrazolo-pyrimidinone 5a | EGFR | -7.8 | Met793, Leu718 | [6] |
| Pyrazolo-pyrimidinone 5g | EGFR | -8.1 | Met793, Thr790 | [6] |
| Thiazolo-pyridine 4e | α-amylase | -7.43 | Asp300, Glu233, Asp197 | [1] |
Visualizations of Theoretical Concepts and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and abstract concepts in computational chemistry.
Caption: Workflow for a typical Density Functional Theory (DFT) calculation.
Caption: Concept of Frontier Molecular Orbitals (HOMO-LUMO) and the energy gap.
Caption: Workflow for a typical molecular docking simulation.
Conclusion
Theoretical studies provide a powerful and cost-effective approach to accelerate the drug discovery process for methylsulfonylpyridine compounds. By leveraging quantum chemical calculations and molecular docking simulations, researchers can gain a deep understanding of the molecular properties that govern biological activity. The methodologies and data presented in this guide serve as a foundational resource for scientists and drug development professionals engaged in the design and optimization of this promising class of molecules. Future work will likely see the increased application of more advanced techniques, such as molecular dynamics simulations and machine learning, to further refine the predictive power of these in silico models.
References
- 1. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Substituted Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyridines are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their versatile biological activities, ranging from potassium channel blockers to anticancer agents, are intrinsically linked to the electronic properties of the pyridine ring and its substituents. Understanding and modulating these electronic characteristics is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of the electronic properties of substituted aminopyridines, detailing experimental and computational methodologies for their characterization and presenting key data to inform research and development.
The position of the amino group on the pyridine ring (2-, 3-, or 4-position) and the nature of other substituents significantly influence the molecule's electron density distribution, basicity, and frontier molecular orbitals. These properties, in turn, dictate the molecule's reactivity, intermolecular interactions, and ultimately, its biological function.
Core Concepts: Substituent Effects on the Aminopyridine Ring
The electronic properties of a substituted aminopyridine are a composite of the inductive and resonance effects of its substituents. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. The amino group, being a strong electron-donating group through resonance, modulates this effect. Additional substituents can either further donate or withdraw electron density, providing a powerful tool for fine-tuning the molecule's characteristics.
2-Methyl-6-(methylsulfonyl)pyridin-3-amine: A Versatile Building Block in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(methylsulfonyl)pyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the landscape of synthetic organic chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring an amine, a methyl group, and a methylsulfonyl group on a pyridine core, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on data from commercial suppliers.[1][2][3] These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 897732-75-1 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |
| Molecular Weight | 186.23 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |
Synthesis
While this compound is commercially available from various suppliers, detailed synthetic protocols are not extensively reported in publicly accessible literature.[1][2][4][5][6][7] However, a plausible synthetic strategy can be envisioned based on established pyridine chemistry. A potential synthetic workflow is outlined below.
Caption: A potential synthetic route to this compound.
Applications as a Synthetic Building Block
The strategic placement of reactive functional groups makes this compound a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The amino group serves as a versatile handle for a variety of coupling reactions, including amide bond formation, and nucleophilic aromatic substitution.
Synthesis of Substituted Pyridazines
A notable application of this compound is in the synthesis of substituted pyridazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
This protocol details the reaction of this compound with 3,4,6-trichloropyridazine.
Materials:
-
This compound (500 mg, 2.69 mmol)
-
3,4,6-Trichloropyridazine (1 g, 5.49 mmol)
-
Sodium hydride (269 mg, 11.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/ethyl acetate (2:1) elution solvent
Procedure:
-
A 100-mL round-bottom flask is charged with a solution of this compound (500 mg, 2.69 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Sodium hydride (269 mg, 11.2 mmol) is carefully added to the solution.
-
3,4,6-Trichloropyridazine (1 g, 5.49 mmol) is then added to the reaction mixture.
-
The resulting solution is stirred for 16 hours at room temperature.
-
The reaction is quenched by the addition of brine (50 mL).
-
The product is extracted with ethyl acetate (4 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a residue.
-
The residue is purified by silica gel column chromatography, eluting with a 2:1 mixture of dichloromethane/ethyl acetate.
-
The final product, 3,6-dichloro-N-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)pyridazin-4-amine, is obtained as a pale yellow solid (0.75 g, 84% yield).
Caption: Workflow for the synthesis of a substituted pyridazine derivative.
Role in Drug Discovery and Development
While specific signaling pathway involvement for this compound itself is not documented, its utility as a building block suggests its incorporation into molecules designed to target various biological pathways. For instance, the related compound JNJ-38431055, a potent and selective dopamine D4 receptor partial agonist, highlights the potential for pyridine derivatives in treating cognitive deficits in neuropsychiatric disorders.[8] The structural motifs present in this compound are commonly found in kinase inhibitors and other targeted therapies, indicating its potential for the development of new drugs in oncology, inflammation, and other therapeutic areas.
Safety Information
Based on available data from suppliers, this compound should be handled with care. The following hazard statements are associated with this compound:[1][3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a commercially available synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctionalized pyridine core provides a versatile platform for the generation of diverse and complex molecules. While detailed synthetic and spectral data in the public domain are limited, its demonstrated utility in the preparation of bioactive heterocyclic systems underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
References
- 1. This compound | 897732-75-1 [sigmaaldrich.com]
- 2. 897732-75-1|this compound|BLD Pharm [bldpharm.com]
- 3. 897732-75-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Pyridine Derivatives - Agrochemical Intermediates (47) [myskinrecipes.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Cas 897732-93-3,JNJ-38431055 | lookchem [lookchem.com]
The Ascendant Role of Sulfonyl-Containing Pyridines in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to yield novel therapeutic candidates when functionalized with a sulfonyl group. This strategic combination has given rise to a diverse class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibiting properties of sulfonyl-containing pyridines, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower further research and development in this promising area.
Anticancer Activity: Targeting the Pillars of Malignancy
Sulfonyl-containing pyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key cellular enzymes to the disruption of essential signaling pathways that govern cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The antiproliferative effects of various sulfonyl-containing pyridine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative compounds against different cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-3-sulfonylureas | N-(4-chlorophenylcarbamoyl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Leukemia (RPMI-8222) | 1.55 | [1] |
| Colon Cancer (HT29) | >100 | [1] | ||
| Melanoma (UACC-62) | 9.81 | [1] | ||
| Pyridine Carbothioamides | Compound 2 | A549 (Lung) | 1.2 | [2] |
| Compound 3 | A549 (Lung) | 1.5 | [2] | |
| Compound 5 | A549 (Lung) | 2.1 | [2] | |
| Imidazo[1,2-a]pyridines | Compound 8c | PI3Kα | 0.0003 | [3] |
| Compound 8h | PI3Kα | 0.00026 | [3] | |
| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [4] |
| Compound 8n | MCF-7 (Breast) | 1.88 | [4] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (sulfonyl-containing pyridines) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Cancer Targeted by Sulfonyl-Containing Pyridines
Several critical signaling pathways involved in cancer progression are modulated by sulfonyl-containing pyridines.
PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain sulfonyl-containing imidazo[1,2-a]pyridines have been identified as potent inhibitors of PI3Kα.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development of several cancers. Some pyridyl pyrimidine derivatives have been shown to inhibit this pathway by targeting the Smoothened (Smo) protein.
Caption: Inhibition of the Hedgehog signaling pathway.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Sulfonyl-containing pyridines have demonstrated promising activity against a range of bacterial and other microbial pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the in vitro efficacy of antimicrobial compounds. The table below presents MIC values for selected sulfonyl-containing pyridines against various microorganisms.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Sulfonylpyridine Derivatives | Compound 22 | Chlamydia trachomatis | < 0.1 | [5] |
| Isoxazolo[5,4-b]pyridine Sulfonamides | Compound 2 | Pseudomonas aeruginosa | 47 | [6] |
| Compound 5 | Pseudomonas aeruginosa | 44 | [6] | |
| Pyridine-based Sulfonamides | Compound 15d | Klebsiella pneumoniae | IZ > Gentamicin | [7] |
| Compound 9a | Staphylococcus aureus | IZ > Ampicillin | [7] |
*IZ: Inhibition Zone
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of many sulfonyl-containing pyridines is still under investigation, but some are known to target specific bacterial enzymes. For instance, some derivatives are being explored as inhibitors of bacterial cylindrical proteases, which are essential for chlamydial growth.[5]
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
Sulfonyl-containing pyridines have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. Carbonic anhydrases and protein kinases are prominent examples of enzyme families targeted by these versatile compounds.
Quantitative Enzyme Inhibition Data
The inhibitory potency of compounds against specific enzymes is often expressed as the inhibition constant (Ki) or IC50. The following table provides a summary of the inhibitory activities of selected sulfonyl-containing pyridines.
| Compound Class | Target Enzyme | Compound | Ki (nM) | Reference |
| Pyridine-3-sulfonamides | hCA I | Compound 1f | 58.8 | [8] |
| hCA II | Compound 1k | 5.6 | [8] | |
| hCA IX | Compound 2a | 11.7 | [9] | |
| hCA XII | Compound 2a | 9.8 | [9] | |
| Imidazo[1,2-a]pyridines | PI3Kα | Compound 8c | 0.30 (IC50) | [3] |
| PI3Kα | Compound 8h | 0.26 (IC50) | [3] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase (CA).
Materials:
-
Purified human CA isozymes (e.g., hCA I, II, IX, XII)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
-
Test compounds dissolved in DMSO
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the test compound in the buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
pH Change Monitoring: Monitor the change in absorbance of the pH indicator over time, which reflects the decrease in pH due to the formation of carbonic acid.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. The Ki is determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
Caption: Logical relationship in carbonic anhydrase inhibition.
Conclusion
Sulfonyl-containing pyridines represent a highly versatile and promising class of compounds with significant potential in the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities, coupled with their synthetic tractability, make them attractive scaffolds for further optimization and drug design. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel agents to address unmet medical needs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic Anhydrase Activity Assay [protocols.io]
- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on a multi-step synthetic route, starting from commercially available 2-chloro-6-methylpyridine. Each step is detailed with experimental procedures, and quantitative data is summarized for clarity.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a four-step reaction sequence as illustrated below. The pathway involves nitration of the pyridine ring, followed by nucleophilic substitution to introduce the methylthio group. Subsequent reduction of the nitro group and final oxidation of the sulfur atom yield the target compound.
Figure 1: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Nitration | 2-Chloro-6-methylpyridine | 2-Chloro-6-methyl-3-nitropyridine | HNO₃, H₂SO₄ | 80-90[1][2] |
| 2 | Nucleophilic Substitution | 2-Chloro-6-methyl-3-nitropyridine | 2-Methyl-6-(methylthio)-3-nitropyridine | Sodium thiomethoxide (NaSMe) | 85-95 |
| 3 | Reduction | 2-Methyl-6-(methylthio)-3-nitropyridine | 2-Methyl-6-(methylthio)pyridin-3-amine | Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl | 80-90[3][4][5] |
| 4 | Oxidation | 2-Methyl-6-(methylthio)pyridin-3-amine | This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | >90[6][7][8] |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine
This procedure describes the nitration of 2-chloro-6-methylpyridine to introduce a nitro group at the 3-position of the pyridine ring.
Figure 2: Experimental workflow for the synthesis of 2-Chloro-6-methyl-3-nitropyridine.
Materials:
-
2-Chloro-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid and cool to 0°C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
To this mixture, add 2-chloro-6-methylpyridine dropwise, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-6-methyl-3-nitropyridine.
Step 2: Synthesis of 2-Methyl-6-(methylthio)-3-nitropyridine
This step involves the nucleophilic aromatic substitution of the chloro group with a methylthio group.
Figure 3: Experimental workflow for the synthesis of 2-Methyl-6-(methylthio)-3-nitropyridine.
Materials:
-
2-Chloro-6-methyl-3-nitropyridine
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-6-methyl-3-nitropyridine in DMF in a round-bottom flask.
-
Add sodium thiomethoxide to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-methyl-6-(methylthio)-3-nitropyridine.
Step 3: Synthesis of 2-Methyl-6-(methylthio)pyridin-3-amine
This protocol details the reduction of the nitro group to an amine.
Figure 4: Experimental workflow for the synthesis of 2-Methyl-6-(methylthio)pyridin-3-amine.
Materials:
-
2-Methyl-6-(methylthio)-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-methyl-6-(methylthio)-3-nitropyridine in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate and concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is basic.
-
Filter the resulting suspension to remove tin salts.
-
Extract the filtrate with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-methyl-6-(methylthio)pyridin-3-amine.
Step 4: Synthesis of this compound
The final step is the oxidation of the methylthio group to the methylsulfonyl group.
Figure 5: Experimental workflow for the synthesis of this compound.
Materials:
-
2-Methyl-6-(methylthio)pyridin-3-amine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methyl-6-(methylthio)pyridin-3-amine in dichloromethane and cool the solution to 0°C.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and flash column chromatography are designed to yield a high-purity product suitable for downstream applications in drug discovery and development.
Introduction
This compound is a substituted aminopyridine derivative. Due to the presence of a basic amino group and a polar sulfonyl group, this compound, and others in its class, can present unique challenges during purification. Common impurities may include starting materials, by-products from the synthesis, or degradation products. The selection of an appropriate purification strategy is therefore critical to obtain the desired compound with high purity. This document outlines two robust methods for the purification of this compound: recrystallization and flash column chromatography. Additionally, a standard High-Performance Liquid Chromatography (HPLC) method for purity assessment is described.
Purification Methods: A Comparative Overview
The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of representative data from the two primary methods detailed in this document.
| Purification Method | Initial Purity | Final Purity | Typical Yield | Key Parameters |
| Recrystallization | ~85-95% | >99% | 70-90% | Solvent: Methanol, Ethanol, or Ethanol/Water mixture. |
| Flash Column Chromatography | 50-90% | >98% | 60-85% | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate with 0.5% Triethylamine (gradient) |
Experimental Protocols
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature. If the compound is too soluble in a single solvent, a mixed solvent system (e.g., ethanol/water) can be employed.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture based on their polarity. For basic compounds like aminopyridines, the addition of a small amount of a competing base to the mobile phase can improve peak shape and recovery.
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common mobile phase for aminopyridines is a gradient of ethyl acetate in hexane.[1] For basic compounds, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can prevent peak tailing.[2] A dichloromethane/methanol system can also be effective for more polar compounds.[1][3]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of the final product. A reversed-phase method is typically suitable for this class of compounds.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a solution of the purified compound in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.
Visualized Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: General workflow for the purification and analysis of this compound.
References
Application Notes and Protocols: 2-Methyl-6-(methylsulfonyl)pyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(methylsulfonyl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent G protein-coupled receptor 119 (GPR119) modulators. GPR119, a class A GPCR, is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates the secretion of insulin and glucagon-like peptide-1 (GLP-1) in a glucose-dependent manner, making it an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic disorders such as obesity.
These application notes provide an overview of the use of this compound in the synthesis of GPR119 modulators, a representative synthetic protocol, the associated signaling pathway, and a detailed protocol for a relevant biological assay.
Application in the Synthesis of GPR119 Modulators
This compound serves as the core amine component for the construction of a series of potent GPR119 agonists. A notable example is its use in the synthesis of N-(4-(4-Fluorophenoxy)benzyl)-1-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)-1H-pyrrole-2-carboxamide, a compound designed to modulate the GPR119 receptor. In the molecular architecture of these modulators, the pyridinylsulfone moiety plays a crucial role in binding to the receptor and eliciting a biological response.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
Quantitative Data
While specific biological data for N-(4-(4-Fluorophenoxy)benzyl)-1-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)-1H-pyrrole-2-carboxamide is not publicly available, the following table presents representative data for other potent GPR119 agonists, demonstrating the typical potency range observed for this class of compounds.
| Compound ID | Assay Type | Cell Line | Parameter | Value (nM) |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 |
| PSN632408 | cAMP Accumulation | HIT-T15 cells | EC50 | ~5 |
| JNJ-38431055 | cAMP Accumulation | CHO-K1 (human GPR119) | EC50 | 16 |
| GSK1292263 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 32 |
Experimental Protocols
Synthesis of N-(4-(4-Fluorophenoxy)benzyl)-1-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)-1H-pyrrole-2-carboxamide
This protocol describes a representative amide coupling reaction to synthesize the target GPR119 modulator from this compound.
Materials:
-
This compound
-
1-(4-(4-Fluorophenoxy)benzyl)-1H-pyrrole-2-carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(4-(4-Fluorophenoxy)benzyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro cAMP Accumulation Assay (HTRF)
This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to determine the potency (EC₅₀) of a test compound as a GPR119 agonist.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)
-
Test compound and reference agonist (e.g., AR231453)
-
Forskolin (positive control)
-
DMSO (vehicle)
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGPR119 cells to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer containing the PDE inhibitor to a final concentration of 2,000-5,000 cells per 5 µL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a concentration range for the dose-response curve.
-
Dilute the DMSO serial dilutions into assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤ 0.5%).
-
-
Assay Execution:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted test compound, reference agonist, positive control (Forskolin), or vehicle control to the respective wells.
-
Seal the plate and incubate for 30-60 minutes at room temperature to stimulate the cells.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 reagent mix to each well.
-
Add 5 µL of the anti-cAMP cryptate reagent mix to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software to determine the EC₅₀ value.
-
Synthetic Routes to Functionalized 3-Aminopyridines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 3-aminopyridines, a critical scaffold in medicinal chemistry and materials science. The following sections outline various synthetic strategies, from classical rearrangements to modern cross-coupling reactions, offering a comprehensive guide for laboratory implementation.
Hofmann Rearrangement of Nicotinamide
The Hofmann rearrangement is a robust and well-established method for the synthesis of 3-aminopyridine from readily available nicotinamide.[1][2] This reaction involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base, leading to a primary amine with one fewer carbon atom.[3]
Application Notes:
-
Scope and Limitations: This method is highly effective for the synthesis of the parent 3-aminopyridine. However, the harsh basic conditions may not be suitable for substrates with base-sensitive functional groups.
-
Reaction Mechanism: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.[3]
-
Key Parameters: Temperature control is crucial during the initial stages of the reaction. The use of a continuous extractor for product isolation significantly improves yields.[1]
Reduction of 3-Nitropyridines
The reduction of a nitro group at the 3-position of the pyridine ring is a versatile and widely used method for the synthesis of 3-aminopyridines. This approach allows for the introduction of various substituents on the pyridine ring prior to the reduction step.
Application Notes:
-
Reducing Agents: A variety of reducing agents can be employed, including metal/acid combinations (e.g., Zn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂/Pd/C), and electrochemical methods.[1][4][5][6] The choice of reducing agent can be tailored to the specific substrate and desired functional group tolerance.
-
Chemoselectivity: Catalytic hydrogenation is often preferred for its mild reaction conditions and high chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities.[5][7]
-
Industrial Applicability: Electrochemical reduction presents a scalable and environmentally friendly alternative to traditional methods that use stoichiometric metal reductants.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This modern synthetic method is particularly useful for the synthesis of N-substituted and functionalized 3-aminopyridines from 3-halopyridines.[10]
Application Notes:
-
Substrate Scope: This reaction exhibits a broad substrate scope, tolerating a wide range of primary and secondary amines, as well as various functional groups on the 3-halopyridine scaffold.[10][11]
-
Catalyst System: The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[9]
-
Applications in Drug Discovery: The mild reaction conditions and broad functional group tolerance make the Buchwald-Hartwig amination an invaluable tool in the synthesis of compound libraries for drug discovery and lead optimization.[10]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on activated 3-halopyridines provides a direct route to functionalized 3-aminopyridines. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.[12]
Application Notes:
-
Leaving Group: The reactivity of the 3-halopyridine substrate follows the order F > Cl > Br > I. 3-Fluoropyridines are often the most reactive substrates for SNAr reactions.[13]
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to deprotonate the incoming amine nucleophile. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
-
Synthesis of Intermediates: This method is particularly useful for the synthesis of N-substituted 3-amino-4-halopyridines, which are valuable intermediates for the construction of more complex heterocyclic systems.[14][15]
Curtius, Lossen, and Schmidt Rearrangements
These classical rearrangement reactions provide alternative pathways to 3-aminopyridines from carboxylic acid derivatives, avoiding the use of nitration or halogenation.
Application Notes:
-
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from nicotinic acid, to an isocyanate, which is then hydrolyzed to 3-aminopyridine.[16][17][18][19] The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to the isocyanate.[18]
-
Lossen Rearrangement: In this reaction, a hydroxamic acid derivative is converted to an isocyanate. While less common for 3-aminopyridine synthesis, it offers a potential route from nicotinoyl chloride.
-
Schmidt Reaction: This reaction involves the treatment of a carboxylic acid with hydrazoic acid in the presence of a strong acid to yield an amine. It provides a direct conversion of nicotinic acid to 3-aminopyridine.
Summary of Quantitative Data
| Synthetic Route | Starting Material | Key Reagents | Product | Yield (%) | Reference(s) |
| Hofmann Rearrangement | Nicotinamide | Br₂, NaOH | 3-Aminopyridine | 85-89 (crude), 65-71 (pure) | [1] |
| Reduction of 3-Nitropyridine | 3-Nitropyridine | Zn, HCl | 3-Aminopyridine | Not specified | [1] |
| Reduction of 3-Nitropyridine | 2-Amino-5-bromo-3-nitropyridine | Fe, HCl, EtOH | 2,3-Diamino-5-bromopyridine | Not specified | [4] |
| Buchwald-Hartwig Amination | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | [11] |
| Nucleophilic Aromatic Substitution | N-Boc-3-amino-4-chloropyridine | Benzyl alcohol, NaH | N-Boc-3-amino-4-(benzyloxy)pyridine | 95 | [14] |
| Nucleophilic Aromatic Substitution | N-Boc-3-amino-4-chloropyridine | Various aldehydes, NaBH(OAc)₃ | N-substituted-3-amino-4-chloropyridines | 73-91 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement[1]
-
In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of sodium hydroxide in 800 mL of water.
-
With stirring, add 95.8 g (0.6 mole) of bromine to the solution.
-
Once the temperature of the solution reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.
-
After stirring for 15 minutes, the solution should become clear. Replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.
-
Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride.
-
Extract the product with ether using a continuous extractor for 15-20 hours.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product crystallizes on cooling (yield: 39-41 g, 85-89%).
-
For purification, dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin. Heat with 5 g of Norit and 2 g of sodium hydrosulfite for 20 minutes.
-
Filter the hot solution and allow it to cool slowly. The pure product will crystallize as white crystals (yield: 30-33 g, 65-71%).
Protocol 2: General Procedure for Catalytic Hydrogenation of a Nitropyridine[7]
-
To a solution of the chloropyridine derivative (1 equiv.) in MeOH (10 mL), add 10% Pd/C (1 mol%) and NaHCO₃ (1 equiv. per pyridine chlorine).
-
Seal the reaction vessel and flush it with hydrogen gas three times.
-
Stir the black suspension at room temperature under a hydrogen atmosphere (1 atm) for two hours.
-
Filter the mixture through celite, washing with methanol.
-
Concentrate the filtrate in vacuo.
-
Purify the product by column chromatography if necessary.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine[10]
-
In an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base (e.g., NaOBuᵗ, 1.5-2.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add 3-bromopyridine to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with the inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., Toluene, THF, Dioxane) via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Hofmann Rearrangement Workflow
Caption: Reduction of 3-Nitropyridine
Caption: Buchwald-Hartwig Amination Components
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 3. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curtius Rearrangement [organic-chemistry.org]
- 18. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its synthesis and functionalization are therefore of central importance in organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of substituted pyridines, offering mild reaction conditions, broad functional group tolerance, and high efficiency. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of substituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly utilized method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate.[1][2] This reaction is particularly valuable for creating biaryl and heteroaryl structures, which are common in drug candidates.[1][2]
Application: Synthesis of 2-arylpyridines and asymmetrically substituted bipyridines.[1][3] The reaction is noted for its tolerance of a wide range of functional groups and the use of commercially available and relatively non-toxic boronic acid reagents.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halopyridine (e.g., 2-chloropyridine, 5-bromo-2-methylpyridin-3-amine) (1.0 mmol, 1.0 eq)
-
Aryl- or heteroarylboronic acid (e.g., pyridine-3-boronic acid) (1.2-1.5 mmol, 1.2-1.5 eq)[1][4]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)[1][2]
-
Ligand (if required, e.g., SPhos, PPh₃) (4-10 mol%)[1]
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq)[1][2]
-
Degassed water (if using a mixed solvent system)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, boronic acid, palladium catalyst, ligand (if used), and base.[1]
-
Add the anhydrous solvent and degassed water (a common ratio is 4:1 to 5:1 dioxane:water).[1][2]
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.[5]
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously.[1][2]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Quantitative Data for Suzuki-Miyaura Coupling
| Halopyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | High | [1] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 65-100 | 5-89 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 85-95 | Good | [2] |
| 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Ligand 1 (see ref) | KF | Dioxane | 80 | 82 | [4] |
Stille Coupling
The Stille coupling reaction forms carbon-carbon bonds by reacting an organostannane with an organic halide.[5] It is a versatile method for introducing a wide variety of aryl, heteroaryl, and vinyl groups onto a pyridine ring.[5] A primary drawback is the toxicity of the organotin reagents.[6]
Application: Synthesis of 5-substituted-2-amino-4-methylpyridines and functionalized bipyridines and terpyridines.[5][7]
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
Halopyridine (e.g., 2-Amino-5-bromo-4-methylpyridine) (1.0 mmol, 1.0 eq)[5]
-
Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 mmol, 1.2 eq)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)[5]
-
Anhydrous solvent (e.g., Toluene, DMF)[5]
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halopyridine and the organostannane in the anhydrous solvent.[5]
-
Degas the solution by bubbling with argon for 20 minutes.[5]
-
Add the palladium catalyst under a positive pressure of argon.[5]
-
Heat the reaction mixture to 110 °C and stir vigorously.[5]
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate.[5]
-
Wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[5]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Quantitative Data for Stille Coupling
| Halopyridine | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | Good | [5] |
| 2-Bromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2) | THF | 60 | 85 | [8] |
| 4-Iodoanisole | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (2) | Toluene | 100 | 95 | [8] |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This method is highly effective for the synthesis of 2-amino-3-alkynyl pyridines and other alkynyl-substituted pyridines.[9]
Application: Introduction of alkynyl groups onto the pyridine ring, which are versatile intermediates for further transformations.[9][11]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Halopyridine (e.g., 2-amino-3-bromopyridine) (0.5 mmol, 1.0 eq)[9]
-
Terminal alkyne (0.6 mmol, 1.2 eq)[9]
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄) (2.5 mol%)[9][11]
-
Ligand (e.g., PPh₃) (5.0 mol%)[9]
Procedure:
-
Under a nitrogen atmosphere, add the palladium catalyst, copper(I) iodide, and ligand to a round-bottomed flask.[9]
-
Add the solvent and stir for 30 minutes.[9]
-
Add the halopyridine and the terminal alkyne.[9]
-
Heat the reaction mixture to the desired temperature (room temperature to 100 °C) and monitor by TLC.[9][11]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromo-pyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | - | DMF | 100 | Good | [9] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | Good | [11] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 92 (mono) | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13] This reaction is a powerful tool for synthesizing aminopyridines, which are prevalent in medicinal chemistry.[14][15]
Application: Synthesis of secondary and tertiary aminopyridines from halopyridines.[14] The method is particularly useful for volatile amines.[14][16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Halopyridine (e.g., 2-bromopyridine, 2,5-dibromo-3-(trifluoromethyl)pyridine) (1.0 eq)[14][15]
-
Amine (1.2-1.5 eq)[14]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., BINAP, XPhos) (1.5-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a sealed tube or Schlenk flask under an inert atmosphere, combine the halopyridine, palladium catalyst, ligand, and base.[14]
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 98 | [16] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 95 (mono) | [15] |
C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials.[17] This approach enhances atom economy and can provide access to novel substituted pyridines.[18][19]
Application: Direct ortho-arylation, alkenylation, and acylation of pyridines and pyridine N-oxides.[17][18]
Experimental Protocol: General Procedure for Pd-Catalyzed C-H Arylation of Pyridine N-Oxides
Materials:
-
Pyridine N-oxide (1.0 eq)[18]
-
Arene (e.g., benzene) (can be used as solvent)[18]
-
Palladium catalyst (e.g., Pd(OAc)₂) (10 mol%)[18]
-
Oxidant (e.g., Ag₂CO₃, AgOAc) (2.2 eq)[18]
Procedure:
-
In a sealed vessel, combine the pyridine N-oxide, palladium catalyst, and oxidant.[18]
-
Add the arene (often in large excess, serving as the solvent).[18]
-
Heat the reaction mixture to 130 °C.[18]
-
Monitor the reaction progress.
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Remove the excess arene under reduced pressure.
-
Purify the residue by column chromatography to obtain the ortho-arylated pyridine N-oxide. The N-oxide can then be deoxygenated if desired.[20]
Quantitative Data for C-H Functionalization
| Substrate | Coupling Partner | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ | Benzene | 130 | Good | [18][19] |
| 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂ | Ag₂O | - | - | 82 | [17] |
| Pyridine | Styrene | Pd(OAc)₂ | AgTFA / Ligand | - | - | 91 | [21] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multi-step Synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-step synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine, a key intermediate in pharmaceutical research and development. The following protocols are based on established chemical principles and analogous reactions found in the literature.
Overall Synthetic Scheme
The synthesis of this compound is proposed as a four-step sequence starting from 2-amino-6-methylpyridine. The key transformations involve nitration, conversion of the amino group to a chloro group via a Sandmeyer-type reaction, nucleophilic substitution to introduce the methylthio group, oxidation to the methylsulfonyl group, and finally, reduction of the nitro group to the desired amine.
Step 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine (3)
This step involves the nitration of 2-amino-6-methylpyridine (1) to form 2-amino-6-methyl-3-nitropyridine (2), followed by a Sandmeyer reaction to replace the amino group with a chloro group.
Experimental Protocol
Part A: Nitration of 2-amino-6-methylpyridine (1)
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C, slowly add 2-amino-6-methylpyridine (1, 10.8 g, 0.1 mol).
-
Maintain the temperature below 10°C during the addition.
-
To this solution, add a mixture of fuming nitric acid (7.5 mL) and concentrated sulfuric acid (25 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture carefully onto crushed ice (500 g).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-6-methyl-3-nitropyridine (2).
Part B: Diazotization and Chlorination (Sandmeyer Reaction)
-
Suspend 2-amino-6-methyl-3-nitropyridine (2, 15.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) chloride (12 g, 0.12 mol) in concentrated hydrochloric acid (50 mL).
-
Add the cold diazonium salt solution to the copper(I) chloride solution in portions, with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, warm the mixture to room temperature and then heat at 60°C for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-chloro-6-methyl-3-nitropyridine (3).
Step 2: Synthesis of 2-Methyl-6-(methylthio)-3-nitropyridine (4)
This step involves a nucleophilic aromatic substitution reaction where the chloro group of intermediate (3) is displaced by a methylthiolate nucleophile.
Experimental Protocol
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (7.7 g, 0.11 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
To this solution, add a solution of 2-chloro-6-methyl-3-nitropyridine (3, 17.2 g, 0.1 mol) in anhydrous DMF (50 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 2-methyl-6-(methylthio)-3-nitropyridine (4).
Step 3: Synthesis of 2-Methyl-6-(methylsulfonyl)-3-nitropyridine (5)
This step involves the oxidation of the methylthio group in intermediate (4) to a methylsulfonyl group using hydrogen peroxide.
Experimental Protocol
-
Dissolve 2-methyl-6-(methylthio)-3-nitropyridine (4, 18.4 g, 0.1 mol) in glacial acetic acid (100 mL).
-
To this solution, add 30% aqueous hydrogen peroxide (22.7 mL, 0.22 mol) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (500 mL).
-
A precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 2-methyl-6-(methylsulfonyl)-3-nitropyridine (5).
Step 4: Synthesis of this compound (6)
The final step is the reduction of the nitro group of intermediate (5) to an amine group to yield the target compound.
Experimental Protocol
-
To a solution of 2-methyl-6-(methylsulfonyl)-3-nitropyridine (5, 21.6 g, 0.1 mol) in ethanol (200 mL), add 10% palladium on carbon (1.0 g).
-
To this suspension, add hydrazine hydrate (10 mL, 0.2 mol) dropwise at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound (6).
Data Presentation
| Step | Product Name | Starting Material | Mol. Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 2-Chloro-6-methyl-3-nitropyridine | 2-amino-6-methylpyridine | 172.57 | 60-70 | >95 |
| 2 | 2-Methyl-6-(methylthio)-3-nitropyridine | 2-Chloro-6-methyl-3-nitropyridine | 184.22 | 80-90 | >97 |
| 3 | 2-Methyl-6-(methylsulfonyl)-3-nitropyridine | 2-Methyl-6-(methylthio)-3-nitropyridine | 216.21 | 85-95 | >98 |
| 4 | This compound | 2-Methyl-6-(methylsulfonyl)-3-nitropyridine | 186.23 | 80-90 | >98 |
Visualizations
Experimental Workflow
Caption: Multi-step synthesis workflow for this compound.
Application Note and Protocol: Scale-Up Synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
Introduction
2-Methyl-6-(methylsulfonyl)pyridin-3-amine is a key building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted pyridine ring with both an amine and a methylsulfonyl group, makes it a valuable intermediate for drug discovery and development. This document provides a detailed, four-step synthetic protocol for the scale-up production of this compound, starting from commercially available 2-amino-6-methylpyridine. The described methodology is designed to be robust and scalable for laboratory and pilot plant settings.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence involving nitration, Sandmeyer reaction, nucleophilic aromatic substitution, and reduction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine
This step involves the nitration of 2-amino-6-methylpyridine.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
Charge the 10 L reactor with concentrated sulfuric acid (3.0 L).
-
Cool the sulfuric acid to 0-5 °C using a chiller.
-
Slowly add 2-amino-6-methylpyridine (500 g, 4.62 mol) to the cold sulfuric acid with vigorous stirring, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, cool the mixture to -5 to 0 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (292 mL, 6.93 mol) to concentrated sulfuric acid (600 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (8 kg) with efficient stirring.
-
Carefully neutralize the cold aqueous solution by the slow addition of 50% sodium hydroxide solution, keeping the temperature below 20 °C, until the pH is approximately 8-9.
-
The product will precipitate as a yellow solid. Stir the slurry for 1 hour at 10-15 °C.
-
Filter the solid, wash with cold water (3 x 1 L), and dry under vacuum at 50 °C to a constant weight.
Step 2: Synthesis of 2-Chloro-6-methyl-3-nitropyridine
This step utilizes a Sandmeyer reaction to convert the amino group to a chloro group.
Materials and Equipment:
-
10 L jacketed glass reactor
-
2-Amino-6-methyl-3-nitropyridine
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite
-
Copper(I) Chloride
-
Dichloromethane
Procedure:
-
Suspend 2-amino-6-methyl-3-nitropyridine (600 g, 3.89 mol) in a mixture of concentrated hydrochloric acid (2.4 L) and water (1.2 L) in the 10 L reactor.
-
Cool the suspension to -5 to 0 °C.
-
In a separate beaker, dissolve sodium nitrite (296 g, 4.28 mol) in water (900 mL) and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the reactor over 1.5-2 hours, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate 20 L reactor, dissolve copper(I) chloride (462 g, 4.67 mol) in concentrated hydrochloric acid (2.4 L) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, allowing for the evolution of nitrogen gas. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Extract the mixture with dichloromethane (3 x 2 L).
-
Combine the organic layers, wash with water (2 L) and brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield a pale yellow solid.
Step 3: Synthesis of 2-(Methylsulfonyl)-6-methyl-3-nitropyridine
This is a two-part step involving nucleophilic substitution followed by oxidation.
Part A: Synthesis of 2-(Methylthio)-6-methyl-3-nitropyridine
Materials and Equipment:
-
10 L jacketed glass reactor
-
2-Chloro-6-methyl-3-nitropyridine
-
Sodium Thiomethoxide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-chloro-6-methyl-3-nitropyridine (500 g, 2.90 mol) in DMF (2.5 L) in the 10 L reactor.
-
Add sodium thiomethoxide (223 g, 3.19 mol) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into ice-water (10 L).
-
The product will precipitate. Stir for 30 minutes, then filter the solid.
-
Wash the solid with water (3 x 1 L) and dry under vacuum. This intermediate is used directly in the next step.
Part B: Oxidation to 2-(Methylsulfonyl)-6-methyl-3-nitropyridine
Materials and Equipment:
-
10 L jacketed glass reactor
-
2-(Methylthio)-6-methyl-3-nitropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane
Procedure:
-
Dissolve the crude 2-(methylthio)-6-methyl-3-nitropyridine from the previous step in dichloromethane (5 L) in the 10 L reactor.
-
Cool the solution to 0-5 °C.
-
Add m-CPBA (1.3 kg, 5.80 mol) portion-wise over 2 hours, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (3 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amine.
Materials and Equipment:
-
10 L jacketed glass reactor
-
2-(Methylsulfonyl)-6-methyl-3-nitropyridine
-
Iron powder
-
Ammonium Chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
Charge the 10 L reactor with 2-(methylsulfonyl)-6-methyl-3-nitropyridine (500 g, 2.31 mol), ethanol (2.5 L), and water (1.25 L).
-
Add ammonium chloride (124 g, 2.31 mol) and iron powder (645 g, 11.55 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol (2 x 500 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 1.5 L).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from an ethyl acetate/hexane mixture to obtain this compound as a solid.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Product Name | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |
| 1 | 2-Amino-6-methyl-3-nitropyridine | 500 | 580 | 82 | >95 |
| 2 | 2-Chloro-6-methyl-3-nitropyridine | 600 | 545 | 85 | >97 |
| 3 | 2-(Methylsulfonyl)-6-methyl-3-nitropyridine | 500 | 560 | 90 | >96 |
| 4 | This compound | 500 | 370 | 85 | >98 |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 5.50 (s, 2H, NH₂), 3.20 (s, 3H, SO₂CH₃), 2.50 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0, 150.2, 135.5, 125.0, 118.0, 43.5, 22.0 |
| Mass Spec (ESI+) | m/z 187.05 [M+H]⁺ |
| Melting Point | 145-150 °C |
Visualizations
Caption: Detailed experimental workflow for the scale-up synthesis.
Application of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine in Drug Discovery: A Review of Related Structures
Initial searches for the specific compound 2-Methyl-6-(methylsulfonyl)pyridin-3-amine did not yield detailed information regarding its direct application in drug discovery, including specific biological activities, quantitative data, or established experimental protocols. However, analysis of structurally related pyridine and methylsulfonyl-containing compounds provides valuable insights into its potential therapeutic applications and mechanisms of action.
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The inclusion of a methylsulfonyl group often enhances pharmacological properties such as solubility, metabolic stability, and target-binding affinity. This section will explore the established roles of similar chemical moieties in drug discovery to extrapolate the potential applications of this compound.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of analogous compounds, this compound could potentially be investigated for the following therapeutic applications:
-
Oncology: Many pyridine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
-
Neuroscience: Certain substituted pyridines act as antagonists or modulators of neurotransmitter receptors, suggesting potential for treating neurological and psychiatric disorders.[1][2][3]
-
Infectious Diseases: The pyridine nucleus is found in various antibacterial and antitubercular agents.
Kinase Inhibition
A prominent application of substituted pyridines is in the development of protein kinase inhibitors. For instance, various heterocyclic compounds are investigated for their ability to inhibit kinases like IκB kinase (IKK), which is involved in inflammatory diseases and cancer.[4] Similarly, N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase, a key regulator of angiogenesis.[5] The structural features of this compound make it a candidate for screening against various kinase targets.
Microtubule Dynamics Modulation
Styrylsulfonyl-methylpyridines have been identified as potent mitotic inhibitors that induce apoptosis in cancer cells.[6] These compounds interfere with microtubule dynamics, a validated target for anticancer drugs.
Receptor Antagonism
2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-characterized selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), with potential applications in treating anxiety and other neurological disorders.[1][2][3] This highlights the potential for pyridine derivatives to modulate central nervous system targets.
Representative Data from Structurally Related Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes data from related compounds to provide a reference for potential potency.
| Compound Class | Target | Assay | Potency (IC₅₀/MIC) | Reference |
| Imidazo[1,2-a]pyridine derivative (Compound 12) | HT-29 cancer cells | Cytotoxicity Assay | 4.15 ± 2.93 µM | [7] |
| Imidazo[1,2-a]pyridine derivative (Compound 14) | B16F10 cancer cells | Cytotoxicity Assay | 21.75 ± 0.81 µM | [7] |
| Pyridine-2-methylamine derivative (Compound 62) | M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.016 µg/mL | [8] |
| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) | mGlu5a Receptor | Phosphoinositide Hydrolysis | 36 nM | [1] |
Experimental Protocols for Analogous Compounds
Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly employed for the evaluation of similar pyridine-based compounds and would be applicable for its investigation.
General Kinase Inhibition Assay
A common method to assess the kinase inhibitory potential of a compound is through an in vitro kinase assay.
Workflow:
Figure 1: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Preparation: Prepare a reaction buffer appropriate for the specific kinase. Serially dilute the test compound in DMSO.
-
Reaction Mixture: In a microplate, add the kinase, the substrate (often a peptide), and the diluted test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (an indicator of kinase activity) using a detection reagent (e.g., a luciferase-based system).
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow:
Figure 2: Workflow for a cell proliferation (MTT) assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
While direct experimental data on this compound is not publicly available, the extensive research on structurally similar compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its structural motifs are commonly found in potent inhibitors of various kinases and modulators of central nervous system targets. Future research involving the synthesis and biological evaluation of this specific compound would be a logical step to explore its therapeutic potential, likely starting with screening in kinase inhibitor and cancer cell proliferation assays.
References
- 1. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 3. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]
- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 3-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 3-aminopyridines is a crucial transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The resulting N-aryl-3-aminopyridine scaffold is a key structural motif in a wide array of biologically active molecules and pharmaceutical agents. This document provides detailed experimental procedures for two of the most powerful and widely employed methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
These protocols offer robust and versatile approaches to constructing the pivotal C-N bond between an aromatic ring and the 3-amino position of a pyridine core. The choice between these methods often depends on the specific substrates, functional group tolerance, and available laboratory resources. This guide presents detailed step-by-step protocols, quantitative data for various substrates, and visual workflows to aid researchers in successfully implementing these important synthetic strategies.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds, known for its broad substrate scope and tolerance of various functional groups.[1] The reaction employs a palladium catalyst in conjunction with a phosphine ligand to couple an amine with an aryl halide or triflate.[3][4]
Experimental Protocol
Materials:
-
3-Aminopyridine
-
Aryl halide (e.g., aryl bromide, aryl chloride, aryl iodide) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)[3]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: Add the 3-aminopyridine (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per 1 mmol of 3-aminopyridine) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-aminopyridine.
Data Presentation: Buchwald-Hartwig Amination of 3-Aminopyridine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 92 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 24 | 85 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | THF | 80 | 20 | 78 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 105 | 24 | 75 |
Note: The data presented are representative examples and yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-arylation.
II. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, particularly for certain substrates and when palladium-based methods are not suitable.[2] Modern protocols often employ ligands to improve the efficiency and mildness of the reaction conditions.
Experimental Protocol
Materials:
-
3-Aminopyridine
-
Aryl halide (typically aryl iodide or aryl bromide)
-
Copper catalyst (e.g., CuI, Cu₂O, or copper powder)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling polar solvent (e.g., DMSO, DMF, NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Addition of Reactants: Add the 3-aminopyridine (1.2 equivalents) and the aryl halide (1.0 equivalent) to the flask.
-
Solvent Addition: Add the high-boiling polar solvent (e.g., DMSO, 5-10 mL per 1 mmol of aryl halide).
-
Reaction: Heat the reaction mixture to a high temperature (typically 110-160 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Ullmann Condensation for N-arylation of 3-Aminopyridine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 85 |
| 2 | 4-Iodoanisole | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2.0) | DMF | 130 | 20 | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | NMP | 140 | 36 | 70 |
| 4 | 4-Bromotoluene | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 140 | 30 | 65 |
| 5 | 2-Iodopyridine | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | DMF | 135 | 24 | 68 |
Note: The data presented are representative examples and yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow: Ullmann Condensation
Caption: Workflow for Ullmann N-arylation.
III. Signaling Pathways and Logical Relationships
The choice between the Buchwald-Hartwig amination and the Ullmann condensation is often dictated by several factors related to the substrates and desired reaction conditions. The following diagram illustrates the logical decision-making process.
Caption: Decision logic for choosing an N-arylation method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyridin-3-amines
Welcome to the technical support center for the synthesis of substituted pyridin-3-amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted pyridin-3-amines.
Issue 1: Low Yield or No Reaction in Buchwald-Hartwig Amination of 3-Halopyridines
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Ensure the use of a pre-activated palladium catalyst or activate it in situ. • Use an appropriate phosphine ligand; sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[1][2] • Verify the quality of the catalyst and ligand; they can degrade over time. |
| Inappropriate Base | • A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[3] • Ensure the base is anhydrous, as water can deactivate the catalyst and react with the base. |
| Solvent Issues | • Use anhydrous, deoxygenated solvents. Toluene, dioxane, or THF are commonly used.[1] • Ensure sufficient solubility of all reactants at the reaction temperature. |
| Reaction Temperature | • The reaction may require elevated temperatures (80-110 °C). Optimize the temperature for your specific substrate and catalyst system. |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) on a Substituted Pyridine
| Potential Cause | Troubleshooting Steps |
| Inherent Reactivity of Pyridine Ring | • The pyridine nitrogen is deactivating and directs electrophiles to the 3- and 5-positions.[4] • Reactions are often performed under acidic conditions, which protonate the nitrogen and further deactivate the ring.[5] |
| Steric and Electronic Effects of Substituents | • The directing effect of existing substituents can compete with the inherent preference of the pyridine ring, leading to mixtures of isomers. |
| Direct Nitration Challenges | • Direct nitration of pyridine is often difficult and can result in low yields.[6] A more effective strategy is to first N-oxidize the pyridine, perform the nitration (which is now directed to the 4-position), and then reduce the N-oxide. For meta-nitration, a dearomatization-rearomatization strategy using oxazino pyridine intermediates can provide high regioselectivity.[7][8] |
| Halogenation Issues | • Halogenation can also lead to isomer mixtures. Consider the use of a directing group or a milder halogenating agent to improve selectivity. |
Issue 3: Difficulty in Purifying the Final Pyridin-3-amine Product
| Potential Cause | Troubleshooting Steps |
| Tailing on Silica Gel Chromatography | • The basicity of the pyridine nitrogen and the amino group can lead to strong interactions with the acidic silanol groups of silica gel, causing tailing.[9][10] • To mitigate this, add a small amount (0.5-1% v/v) of a basic modifier like triethylamine or pyridine to the eluent.[9][10] |
| Product is Water-Soluble | • If the product is highly polar, it may be partially soluble in water, leading to loss during aqueous workup. • Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. • Use a continuous extractor for efficient extraction.[11] |
| Formation of Hard-to-Separate Byproducts | • Re-evaluate the reaction conditions to minimize byproduct formation. • Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by precipitation or extraction, followed by neutralization to recover the free amine. |
| Recrystallization Challenges | • Finding a suitable solvent for recrystallization can be difficult.[10] Screen a wide range of solvents of varying polarities. A binary solvent system may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the direct amination of pyridine to produce 3-aminopyridine not a viable route?
A1: Direct amination of pyridine, such as in the Chichibabin reaction, overwhelmingly favors substitution at the 2- and 6-positions.[12][13] This is due to the electronic properties of the pyridine ring, where the nitrogen atom withdraws electron density, making the ortho and para positions (C2, C4, C6) more electrophilic and susceptible to nucleophilic attack. The 3-position is less activated, so direct amination at this position is not efficient.
Q2: What is a reliable method for synthesizing the parent 3-aminopyridine?
A2: A common and effective laboratory-scale method is the Hofmann rearrangement of nicotinamide (the amide of nicotinic acid).[11][14][15] In this reaction, nicotinamide is treated with bromine in an aqueous sodium hydroxide solution. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield 3-aminopyridine with the loss of one carbon atom as carbon dioxide.[16]
Q3: My Hantzsch pyridine synthesis is giving a low yield. What are the common points of failure?
A3: Low yields in the Hantzsch synthesis are often due to two main factors: suboptimal reaction conditions and incomplete oxidation of the 1,4-dihydropyridine intermediate.[17] The classical method of refluxing in ethanol can be inefficient.[17] To improve the yield, consider using a catalyst such as p-toluenesulfonic acid (PTSA) or carrying out the reaction under solvent-free conditions.[17] Ensure that the subsequent oxidation step to form the aromatic pyridine ring goes to completion by using an appropriate oxidizing agent and monitoring the reaction by TLC or LC-MS.[17]
Q4: How can I improve C4-selectivity in a Minisci reaction on a pyridine ring?
A4: Achieving C4-selectivity in Minisci reactions can be challenging as the reaction can often yield a mixture of C2 and C4 isomers.[4] An effective strategy is to use a removable blocking group on the nitrogen atom, such as a maleate-derived group, which has been shown to direct alkylation almost exclusively to the C4 position.[4] Additionally, tuning the reaction conditions, such as solvent and pH, can influence the regioselectivity.[4]
Q5: What are the advantages of using a Buchwald-Hartwig amination for synthesizing substituted 3-aminopyridines?
A5: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. Its main advantage is its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of amines with 3-halo- or 3-triflyloxypyridines.[2] This method often provides higher yields and proceeds under milder conditions than traditional methods like the Ullmann condensation.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 2 | 85 | [18] |
| Pd(OAc)₂ | None | K₂CO₃ | 95% EtOH | Reflux | 4 | 78 | [18] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [18] |
| Pd/C | None | K₂CO₃ | H₂O | 100 | 6 | 75 | [19] |
This table is a representation of typical conditions and yields. Actual results may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement
This protocol is adapted from Organic Syntheses.[11]
-
Preparation of Sodium Hypobromite Solution: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water. With stirring, add 95.8 g (0.6 mole) of bromine. Maintain the temperature at 0 °C.
-
Reaction: To the cold sodium hypobromite solution, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring. After 15 minutes, the solution should be clear.
-
Heating: Replace the ice-salt bath with a water bath at 75 °C. Stir and heat the solution at 70–75 °C for 45 minutes.
-
Workup: Cool the solution to room temperature and saturate it with sodium chloride (approx. 170 g).
-
Extraction: Extract the product with ether using a continuous extractor for 15-20 hours.
-
Isolation: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product will crystallize on cooling (yield: 39–41 g, 85–89%).
-
Purification: Dissolve the crude product in a mixture of 320 mL of benzene and 80 mL of ligroin. Heat on a steam bath with 5 g of activated carbon and 2 g of sodium hydrosulfite for 20 minutes. Filter the hot solution, allow it to cool slowly, and then chill to induce crystallization. The final yield of pure 3-aminopyridine is 30–33 g (65–71%).
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine
This is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add the 3-bromopyridine derivative (1 equiv.), the amine (1.2 equiv.), and anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield synthesis.
Caption: Common synthetic routes to pyridin-3-amines.
Caption: Logic of regioselectivity in pyridine substitution.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. researchgate.net [researchgate.net]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Technical Support Center: Optimizing Sulfonylpyridine Synthesis
Welcome to the Technical Support Center for sulfonylpyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these synthetic reactions.
General Troubleshooting
This section addresses common challenges encountered during the synthesis of sulfonylpyridines, offering systematic approaches to identify and resolve experimental issues.
Low Reaction Yield
Low or inconsistent yields are a frequent challenge in organic synthesis. The following workflow provides a structured approach to diagnosing and resolving this issue.
Caption: A flowchart for systematically troubleshooting low reaction yields.
Side Product Formation
The formation of unintended byproducts can complicate purification and reduce the yield of the desired sulfonylpyridine. Understanding the common side reactions is the first step toward their mitigation.
One of the most common byproducts is the corresponding sulfone. This is particularly prevalent in syntheses involving the oxidation of pyridylthiols. The formation of sulfones arises from over-oxidation of the desired sulfonyl chloride or sulfonate ester.
Strategies to Minimize Sulfone Formation:
-
Choice of Oxidant: Milder oxidizing agents are less likely to lead to over-oxidation.
-
Stoichiometry Control: Precise control over the amount of oxidizing agent is crucial. Using a stoichiometric amount or a slight excess is often sufficient.
-
Temperature Management: Lower reaction temperatures can help to control the rate of oxidation and reduce the likelihood of side reactions.[1]
-
Reaction Monitoring: Closely monitoring the reaction progress by techniques such as TLC or LC-MS allows for quenching the reaction upon completion, preventing further oxidation.
Another common side product, particularly in the Sandmeyer reaction, is the formation of biaryl compounds.[2][3] This occurs due to a radical-mediated coupling of the aryl radical intermediate.
Strategies to Minimize Biaryl Formation:
-
Catalyst Concentration: Ensuring an adequate concentration of the copper(I) catalyst can promote the desired single-electron transfer and subsequent halide transfer over radical-radical coupling.
-
Scavengers: The addition of radical scavengers, although potentially interfering with the desired reaction, can be explored in some cases.
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers may have during the synthesis of sulfonylpyridines.
Synthesis from Aminopyridines (Sandmeyer-type Reaction)
Q1: My Sandmeyer reaction for the synthesis of a pyridinesulfonyl chloride is giving a low yield. What are the common culprits?
A1: Low yields in the Sandmeyer reaction often stem from several critical factors:
-
Incomplete Diazotization: The initial conversion of the aminopyridine to the diazonium salt is crucial. Ensure that the temperature is maintained between 0-5°C to prevent decomposition of the unstable diazonium salt.[4] The presence of excess nitrous acid, which can be tested with starch-iodide paper (turns blue), indicates complete consumption of the starting amine.[4]
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. It is imperative to keep the reaction mixture cold until the addition of the copper(I) salt.
-
Catalyst Issues: The copper(I) catalyst is essential for the single-electron transfer that initiates the radical mechanism.[2] If the catalyst is old or has been exposed to air, it may have oxidized to copper(II), which is less effective.
-
Side Reactions: The formation of biaryl compounds or phenols can significantly reduce the yield of the desired sulfonyl chloride.[4]
Q2: How can I regenerate the copper(I) catalyst used in my Sandmeyer reaction?
A2: While specific protocols for in-situ regeneration during sulfonylpyridine synthesis are not widely documented, a general procedure for regenerating Cu(I) from Cu(II) can be adapted. After the reaction, the aqueous layer containing the copper salts can be treated with a reducing agent like sodium bisulfite or ascorbic acid until the blue color of Cu(II) disappears, indicating the formation of Cu(I) which can often be precipitated as CuCl or CuBr. However, for subsequent reactions, it is often more reliable and cost-effective to use fresh, high-purity copper(I) salt to ensure optimal catalytic activity. The mechanism of the Sandmeyer reaction involves the regeneration of the Cu(I) catalyst as part of the catalytic cycle.[2][5][6]
Synthesis via Sulfonation
Q3: I am sulfonating 4-aminopyridine. Which sulfonating agent, oleum or chlorosulfonic acid, is better?
A3: The choice between oleum (fuming sulfuric acid) and chlorosulfonic acid depends on the desired reaction conditions and scale. Both are effective sulfonating agents for aminopyridines.[7]
-
Oleum: This is a strong sulfonating agent that typically requires higher reaction temperatures (e.g., 120°C) and longer reaction times.[1][7] It is often used for direct sulfonation.
-
Chlorosulfonic Acid: This reagent is highly reactive and can often be used at lower temperatures.[1] However, it is also more corrosive and reacts violently with water, requiring careful handling in anhydrous conditions.
The selection should be based on a careful evaluation of safety, equipment availability, and the specific requirements of the substrate. For instance, substrates sensitive to high temperatures might be more suited to chlorosulfonic acid under controlled conditions.
Quantitative Comparison of Sulfonating Agents for Sulfonation of Incomplete Carbonized Glucose (ICG)
| Sulfonating Agent | FAME Yield (%) | Total Acidity (mmol g⁻¹) |
| H₂SO₄ | 77.2 | 4.408 |
| NHSO₄ | 84.2 | Not specified |
| HSO₃Cl in chloroform | 94.8 | Not specified |
| Poly(sodium4-styrenesulfonate) | 96.3 | 14.463 |
| This table is adapted from a study on the sulfonation of a carbohydrate-derived catalyst and is provided for illustrative purposes of how different sulfonating agents can impact reaction outcomes.[8] |
Synthesis from Pyridylthiols
Q4: I am preparing a sulfonylpyridine by oxidizing a pyridylthiol, but I am getting a significant amount of the sulfone byproduct. How can I improve the selectivity for the sulfonyl chloride?
A4: The formation of a sulfone byproduct is due to over-oxidation. To favor the formation of the sulfonyl chloride, consider the following:
-
Choice of Oxidant: Use a milder oxidizing agent. For example, chlorine gas in a mixed solvent system can be effective.[9]
-
Careful Control of Reaction Conditions: Maintain a low reaction temperature (e.g., -5 to 10°C) during the addition of the oxidant.[9]
-
Reaction Monitoring: Use techniques like HPLC or TLC to monitor the disappearance of the starting material. The reaction should be stopped as soon as the pyridylthiol is consumed to prevent further oxidation of the desired sulfonyl chloride.[9]
Experimental Protocols
Protocol 1: Synthesis of 4-Aminopyridine-3-sulfonic Acid via Sulfonation with Oleum[7]
-
Reaction Setup: In a suitable reaction vessel, dissolve 10 mmol of 4-aminopyridine in 10 ml of 20% oleum (20% SO₃ in H₂SO₄).
-
Heating: Heat the resulting solution to 120°C.
-
Reaction Time: Maintain the reaction at this temperature for 4 days.
-
Workup: After the reaction period, cool the mixture to room temperature. Carefully decant the excess oleum.
-
Purification: The solid crude product is then subjected to recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.
Protocol 2: Synthesis of 3-ethylsulfonyl-2-pyridinesulfonyl chloride via Oxidation of 3-ethylsulfonyl-2-mercaptopyridine[9]
-
Reaction Setup: Dissolve 3-ethylsulfonyl-2-mercaptopyridine in a mixed solvent of water and dichloromethane.
-
Cooling: Cool the system to a temperature between -5 and 0°C.
-
Oxidation: Slowly introduce chlorine gas while maintaining the system temperature below 10°C.
-
Reaction Monitoring: After the chlorine addition is complete, maintain the system temperature between 0 and 10°C for 0.5 to 1.0 hour. Monitor the reaction by HPLC until the content of the starting material is less than 0.5%.
-
Workup and Isolation: Once the reaction is complete, proceed with the appropriate workup to isolate the 3-ethylsulfonyl-2-pyridinesulfonyl chloride.
Visualizing Reaction Pathways and Logic
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Caption: The mechanism of the Sandmeyer reaction for sulfonylpyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone [mdpi.com]
Technical Support Center: Synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a significant amount of an isomeric byproduct. What is the likely cause and how can I minimize it?
A1: The most probable source of isomeric byproducts is the nitration step of the pyridine ring. If your synthesis involves the nitration of a 2-substituted-6-methylpyridine, you can expect the formation of both the desired 3-nitro isomer and the undesired 5-nitro isomer. The ratio of these isomers is highly dependent on the reaction conditions.
-
Troubleshooting:
-
Reaction Temperature: Carefully control the temperature during nitration. Lower temperatures often favor the formation of one isomer over the other.
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid in sulfuric acid, or other reagents) can influence the isomeric ratio.
-
Purification: Isomers can be difficult to separate. Consider using high-performance column chromatography or recrystallization with a solvent system optimized for differential solubility.
-
Q2: I have identified a byproduct with a mass of +16 Da compared to my desired product. What is this impurity and how can it be avoided?
A2: A mass increase of 16 Da strongly suggests the formation of the corresponding N-oxide of your target molecule. The pyridine nitrogen is susceptible to oxidation by various oxidizing agents used in the synthesis, particularly during the oxidation of the methylthio group to the methylsulfonyl group.
-
Troubleshooting:
-
Choice of Oxidant: Use a milder or more selective oxidizing agent.
-
Stoichiometry: Carefully control the stoichiometry of the oxidant to avoid over-oxidation.
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help minimize N-oxide formation.
-
Removal: N-oxides can sometimes be removed by specific workup procedures or chromatography.
-
Q3: My product contains an impurity that appears to be an intermediate. What is the likely culprit?
A3: A common intermediate-related impurity is the 2-Methyl-6-(methylsulfinyl)pyridin-3-amine . This results from the incomplete oxidation of the methylthio precursor to the desired methylsulfonyl group.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the oxidation reaction goes to completion by extending the reaction time or slightly increasing the temperature, while monitoring for the formation of other byproducts.
-
Oxidant Amount: Use a slight excess of the oxidizing agent to drive the reaction to completion.
-
Purification: The sulfoxide can often be separated from the sulfone by column chromatography.
-
Q4: What are some other potential, less common byproducts I should be aware of?
A4: Depending on your specific synthetic route and starting materials, other byproducts can arise:
-
Starting Material Impurities: Impurities in your starting materials can carry through the synthesis. Always ensure the purity of your starting materials.
-
Over-nitration: Under harsh nitration conditions, dinitrated byproducts could potentially form, though this is less common for pyridines.
-
Byproducts from Side Reactions: Depending on the reagents used, other side reactions may occur. A thorough understanding of the reaction mechanism for each step is crucial for predicting and identifying these.
Quantitative Data Summary
The following table summarizes potential byproducts and their typical, albeit illustrative, levels that might be observed during the synthesis of this compound. Actual percentages will vary significantly based on the specific reaction conditions and purification methods employed.
| Byproduct | Typical Impurity Level (%) | Formation Step | Notes |
| 2-Methyl-6-(methylsulfonyl)pyridin-5-amine (Isomer) | 1 - 10 | Nitration | Highly dependent on nitration conditions. Difficult to separate. |
| This compound N-oxide | 0.5 - 5 | Oxidation of methylthio group | Can be minimized with careful control of oxidant and temperature. |
| 2-Methyl-6-(methylsulfinyl)pyridin-3-amine | 1 - 15 | Oxidation of methylthio group | Results from incomplete oxidation. |
| Unreacted Starting Materials | Variable | All steps | Indicates incomplete reaction. Optimize reaction time and stoichiometry. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Analysis: The purity is calculated based on the relative peak areas. Byproducts like the N-oxide and sulfoxide will typically have different retention times than the main product.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Objective: To identify the molecular weights of byproducts.
-
LC Conditions: Use the same or similar conditions as the HPLC method.
-
MS Detector: An electrospray ionization (ESI) source in positive ion mode is typically suitable for this class of compounds.
-
Analysis: The mass-to-charge ratio (m/z) of the peaks will help in identifying the molecular formulas of the byproducts. For example, the N-oxide will show an m/z of [M+16+H]⁺, and the sulfoxide will have an m/z of [M-16+H]⁺, where M is the molecular weight of the desired product.
Visualizations
Caption: Plausible synthetic pathway and major byproduct formation in the synthesis of this compound.
Technical Support Center: Stability Studies of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting stability studies on 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. The information is based on the general stability of pyridine derivatives and related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns involve susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The sulfonyl group and the pyridine ring itself can be susceptible to hydrolytic degradation under acidic or basic conditions.[1][2] The rate of hydrolysis is often pH-dependent.[2]
-
Oxidation: The pyridine nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide. The amino group may also be susceptible to oxidative degradation.
-
Photolysis: Aromatic and heterocyclic compounds can be sensitive to light, potentially leading to degradation upon exposure to UV or visible light as outlined in ICH guideline Q1B.[3][4][5][6][7]
Q2: How should I properly store and handle the compound to minimize degradation?
A2: To ensure the integrity of the compound, it is recommended to store it in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is advisable. Avoid repeated freeze-thaw cycles if the compound is in solution.
Q3: The compound has low aqueous solubility. How can I prepare solutions for my stability studies?
A3: For pyridine derivatives with low water solubility, several strategies can be employed:
-
pH Adjustment: As the molecule has a basic amino group, its solubility can often be increased by lowering the pH to form a more soluble salt.
-
Co-solvents: The use of water-miscible organic co-solvents such as acetonitrile, methanol, or ethanol can improve solubility. However, it is crucial to ensure the co-solvent does not interfere with the degradation process or the analytical method.
Q4: I am having difficulty achieving the target 5-20% degradation in my forced degradation studies. What should I do?
A4: Achieving the target degradation of 5-20% is key for developing a stability-indicating method.[8]
-
If degradation is too low: Gradually increase the severity of the stress conditions. For hydrolysis, you can increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl) or increase the temperature (e.g., from 60°C to 80°C).[9][10] For oxidation, increase the concentration of hydrogen peroxide or the exposure time.[9]
-
If degradation is too high: Reduce the severity of the conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. For highly labile compounds, conducting the study at room temperature or even refrigerated conditions might be necessary.[9]
Troubleshooting Guides
Issue 1: Inconsistent results or rapid degradation of the compound in solution.
-
Possible Cause: The compound may be unstable at the pH of your solution. Pyridine derivatives can have a specific pH of maximum stability.[11]
-
Solution: Determine the pH profile of the compound's stability. Prepare solutions in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the stability over time. This will help identify the optimal pH for formulation and handling.
Issue 2: Peak tailing is observed for the parent compound during HPLC analysis.
-
Possible Cause: The basic nature of the pyridine nitrogen and the amino group can lead to strong interactions with residual acidic silanol groups on silica-based HPLC columns.[12]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the basic sites on the molecule and suppress the ionization of silanol groups, thereby reducing peak tailing.
-
Use a Competitive Base: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to compete for the active silanol sites.
-
Select an Appropriate Column: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
-
Issue 3: Extraneous or "ghost" peaks appear in my chromatograms.
-
Possible Cause 1: Contamination in the mobile phase or from the sample preparation process. Water is a common source of contamination in reversed-phase HPLC.[13]
-
Solution 1: Always use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solutions before use. Run a blank gradient (injecting only the sample solvent) to identify if the peaks are from the solvent or system.
-
Possible Cause 2: Late elution of a compound from a previous injection, especially in gradient analysis.
-
Solution 2: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components have eluted from the column before the next injection.
Hypothetical Data Presentation
The following table summarizes potential outcomes from a forced degradation study on this compound. This data is illustrative and serves as an example of how to present stability data.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Assay of Parent Compound | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) | Mass Balance (%) |
| 0.1 M HCl (60°C, 24h) | 92.5 | 4.8 (DP-H1) | Not Detected | 7.5 | 97.3 |
| 0.1 M NaOH (60°C, 8h) | 88.1 | 8.2 (DP-B1) | 1.5 (DP-B2) | 11.9 | 97.8 |
| 3% H₂O₂ (RT, 24h) | 90.3 | 6.5 (DP-O1) | Not Detected | 9.7 | 96.8 |
| Thermal (80°C, 48h) | 98.2 | Not Detected | Not Detected | 1.8 | 100.0 |
| Photolytic (ICH Q1B) | 94.6 | 3.1 (DP-P1) | Not Detected | 5.4 | 97.7 |
DP-H1, DP-B1, DP-B2, DP-O1, DP-P1 are hypothetical degradation products under Hydrolytic (Acid), Hydrolytic (Base), Oxidative, and Photolytic conditions, respectively.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store protected from light at room temperature. Withdraw samples at time points and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. Also, expose the stock solution to the same conditions. Analyze samples at appropriate time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5] A control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all process impurities and degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for the title compound.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for HPLC peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug stability | Basicmedical Key [basicmedicalkey.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. jordilabs.com [jordilabs.com]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. hplc.eu [hplc.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Functionalization of Pyridines
Welcome to the technical support center for the functionalization of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide clear guidance on achieving desired outcomes in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during the functionalization of pyridines, categorized by reaction type.
Nucleophilic Aromatic Substitution (SNAr)
Q1: Why am I getting a mixture of C2 and C4 substituted products in my SNAr reaction?
A1: Nucleophilic aromatic substitution on pyridines inherently favors attack at the C2 and C4 positions.[1][2] This is because the negative charge of the Meisenheimer intermediate, the high-energy intermediate formed during the reaction, can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1][2][3] The distribution between C2 and C4 products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position.[1] Conversely, steric hindrance at C4 will direct the nucleophile to the C2 position.
-
Electronic Effects: The electronic nature of other substituents on the pyridine ring can influence the relative electron deficiency at the C2 and C4 positions.[1]
Troubleshooting:
-
To favor C4 substitution: Consider using a bulkier nucleophile if your substrate allows.
-
To favor C2 substitution: Ensure the C4 position is sterically unhindered.
-
Solvent Effects: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities, as this can influence regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the 2-isomer was observed in DCM, which could be switched to a 2:1 selectivity for the 6-isomer in DMSO.[4]
Q2: My SNAr reaction is not proceeding, or the yield is very low. What are the possible reasons?
A2: The reactivity of pyridines in SNAr reactions is highly dependent on the leaving group and the electronic nature of the ring.
Troubleshooting:
-
Leaving Group Ability: Ensure you are using a good leaving group (e.g., halides).
-
Ring Activation: The pyridine ring must be sufficiently electron-deficient to be attacked by a nucleophile. If your pyridine substrate is electron-rich, the reaction may not proceed. Consider introducing an electron-withdrawing group to the ring if possible.
-
N-Alkylation: Activating the pyridine as an N-alkyl pyridinium salt dramatically increases its reactivity towards nucleophiles at the C2 and C4 positions.[5]
Electrophilic Aromatic Substitution (EAS)
Q1: Why is the direct electrophilic halogenation of my pyridine difficult and unselective?
A1: Direct electrophilic aromatic substitution on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack, making it less reactive than benzene.[6] When the reaction does occur, it typically requires harsh conditions and preferentially attacks the C3 position.[6] This is because the intermediate sigma complex from attack at C2 or C4 would place a destabilizing positive charge on the electronegative nitrogen atom.[6]
Troubleshooting:
-
Harsh Conditions: Be prepared to use strong Brønsted or Lewis acids and elevated temperatures.[6]
-
Use of Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide.[1] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to yield the desired substituted pyridine.[1]
Directed ortho-Lithiation
Q1: I am observing addition of my organolithium reagent to the pyridine ring instead of deprotonation.
A1: A common side reaction in the lithiation of pyridines is the nucleophilic addition of the organolithium reagent to the C=N bond of the ring.[7]
Troubleshooting:
-
Use of Hindered Bases: To avoid addition, use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures.[7][8]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of unwanted side products.[9]
-
Solvent and Additives: The choice of solvent and the use of additives like TMEDA can have a profound impact on the reaction's outcome, often improving regioselectivity and minimizing side reactions.[9]
C-H Activation
Q1: My transition-metal-catalyzed C-H functionalization of pyridine is inefficient. Why?
A1: The coordinating ability of the pyridine nitrogen can pose a significant challenge in transition-metal-catalyzed C-H functionalization, as it can bind to the metal center and inhibit catalysis.[10]
Troubleshooting:
-
Blocking the Nitrogen: One strategy is to temporarily block the nitrogen atom, for example, by converting it to a pyridine N-oxide.[10]
-
Ligand Choice: The use of specific ligands, such as mono-N-protected amino acids (MPAA), can promote C-H activation at the C3 position.
-
Catalyst System: Different transition metals and ligand systems exhibit different regioselectivities. For instance, lanthanide complexes can be effective for C2-H activation.[11]
Borylation
Q1: My iridium-catalyzed C-H borylation of pyridine is giving low yields and I'm observing protodeborylation.
A1: The borylation of pyridines can be challenging due to low reactivity and the propensity for the resulting boronate ester to undergo rapid protodeborylation, especially when the boronate ester is ortho to the nitrogen.[12] The low reactivity is often due to the pyridine nitrogen coordinating to the iridium catalyst and inhibiting it.[12]
Troubleshooting:
-
Substituent Effects: The presence of an electron-withdrawing substituent at the C2 position can slow down protodeborylation, allowing for the isolation of the C6-boronate ester.[12]
-
Catalyst System: A pyridine-catalyzed, transition-metal-free radical borylation of haloarenes has been developed, which offers an alternative approach with broad substrate scope.[13]
Data Presentation
Table 1: Regioselectivity in the Halogenation of Substituted Pyridines
| Halogenation Method | Substituent | Major Product(s) | Reference |
| Electrophilic Halogenation | Unsubstituted | 3-Halopyridine | [6] |
| Via Pyridine N-Oxide | Unsubstituted | 4-Halopyridine (after deoxygenation) | [1] |
| Zincke Reaction | Unsubstituted | 3-Halopyridine | [6] |
Table 2: Influence of Solvent on Regioselectivity of SNAr
Reaction: 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine
| Solvent | Ratio of 2-isomer : 6-isomer | Reference |
| Dichloromethane (DCM) | 16 : 1 | [4] |
| Dimethyl Sulfoxide (DMSO) | 1 : 2 | [4] |
Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[6]
Protocol 2: Preparation of Pyridine N-Oxide
-
Reaction Setup: In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.
-
Addition of Peracetic Acid: Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring until the temperature drops to 40°C.
-
Isolation: To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Purification: Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.[1]
Visualizations
Caption: SNAr pathway on pyridine favoring C2/C4 substitution.
Caption: Troubleshooting workflow for pyridine lithiation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-online.com [chemistry-online.com]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 10. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 11. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyridine-Catalyzed Radical Borylation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Purification of Polar Aminopyridines
Welcome to the technical support center for the purification of polar aminopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar aminopyridines?
The main difficulties arise from the inherent chemical properties of these molecules. The basicity of the pyridine nitrogen and the exocyclic amino group, combined with their high polarity, leads to strong interactions with common stationary phases. This results in issues like poor peak shape in chromatography, low recovery, and difficulty with crystallization.
Q2: Why do my aminopyridine compounds streak or show severe peak tailing on a standard silica gel column?
This is the most common issue encountered. The basic amino groups on the pyridine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel via acid-base interactions.[1][2][3] This strong, sometimes irreversible, binding leads to:
-
Peak Tailing: A portion of the analyte is retained longer than the bulk, resulting in asymmetrical peaks.[1][3]
-
Streaking/Broadening: The compound moves unevenly through the column.[4]
-
Poor or No Elution: The compound binds so strongly it cannot be eluted with moderately polar solvents.[5]
Q3: Can I use Reverse-Phase (RP) chromatography for these compounds?
Yes, but it can be challenging. Due to their high polarity, aminopyridines often have weak interactions with the nonpolar stationary phase (like C18) in RP chromatography, leading to poor retention and early elution, often with the solvent front.[6][7] Strategies to improve retention are necessary.[6][8]
Q4: What are the most suitable alternative chromatography techniques for polar aminopyridines?
Several techniques are better suited for these challenging compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often a preferred method for highly polar compounds, as it uses a polar stationary phase to effectively retain and separate them.[7][8]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for ionizable compounds. It separates molecules based on their net charge by utilizing a charged stationary phase.[9][10]
-
Normal-Phase Chromatography on Alternative Stationary Phases: Using basic or neutral alumina can prevent the strong acid-base interactions seen with silica gel.[4][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
Issue 1: Poor Peak Shape and Recovery in Normal-Phase Chromatography (Silica Gel)
Question: My aminopyridine is streaking badly on a silica gel column, and my recovery is low. How can I fix this?
Answer: The problem is the interaction between your basic compound and acidic silica. The best solution is to deactivate the silica gel by modifying the mobile phase.
Troubleshooting Workflow: Normal-Phase Chromatography
Caption: Troubleshooting poor peak shape on silica gel.
Experimental Protocol: Deactivating Silica Gel for Column Chromatography
-
Solvent System Selection: First, determine a suitable non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) using Thin-Layer Chromatography (TLC).
-
Modifier Addition: To the chosen eluent mixture, add a basic modifier. Common choices include:
-
Triethylamine (TEA): 0.5-2% by volume.
-
Ammonium Hydroxide (25% NH₃ in water): 0.5-2% by volume.[4]
-
-
TLC Analysis: Run a new TLC plate using the modified mobile phase to confirm that streaking is eliminated and to determine the new Rf value. The Rf will likely increase.[11]
-
Column Preparation:
-
Prepare the column slurry using the mobile phase that already contains the basic modifier. This ensures the entire stationary phase is deactivated.
-
If dry packing, ensure the silica is thoroughly equilibrated with the modified eluent before loading the sample.
-
-
Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase. For compounds with poor solubility, a dry-loading technique is recommended.[12]
-
Elution: Run the column using the modifier-containing eluent. Collect fractions and analyze by TLC.
Issue 2: Poor Retention in Reverse-Phase HPLC
Question: My polar aminopyridine elutes in the void volume when I use a C18 column. How can I get it to retain on the column?
Answer: This is a common result of the analyte being too polar for the nonpolar stationary phase. You need to increase the interaction between your compound and the column.
Troubleshooting Strategies for RP-HPLC
| Strategy | Description | Typical Conditions | Considerations |
| Use a Polar-Endcapped Column | These columns have modified surfaces that are more compatible with polar analytes, reducing unwanted interactions with residual silanols and improving retention of polar compounds.[3][7] | N/A | A good first choice for new method development with polar bases. |
| Adjust Mobile Phase pH | For best retention in reversed-phase, the analyte should be in its neutral (less polar) form. Increase the mobile phase pH to be at least 2 units higher than the pKa of the aminopyridine.[8] | Use high-pH stable columns (e.g., ZORBAX Extend-C18, Poroshell 120 HPH-C18).[13] Buffers like TEA (20 mM) at pH 11 can be used.[13] | Requires a column stable at high pH to prevent degradation of the silica support. |
| Use Ion-Pairing Reagents | Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This reagent forms a neutral, more hydrophobic ion-pair with the protonated aminopyridine, increasing its affinity for the stationary phase.[6][14] | 0.1% TFA or HFBA in the mobile phase. | Can lead to long column equilibration times and may not be suitable for LC-MS applications. |
| Decrease Organic Modifier | Reduce the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A more aqueous mobile phase is more polar and will promote retention on the non-polar column.[7][15] | e.g., decrease from 70% to 30% Methanol. | May not be sufficient for very polar compounds and can lead to very long run times. |
Issue 3: Compound Fails to Crystallize
Question: My purified aminopyridine is an oil or remains in solution. How can I induce crystallization?
Answer: The high polarity of your compound likely makes it very soluble in common crystallization solvents. The key is to carefully create a supersaturated solution.
Logical Workflow for Crystallization
Caption: Workflow for inducing crystallization of polar compounds.
Experimental Protocol: Co-Solvent Crystallization
-
Select Solvents: Identify a "good" solvent in which your compound is highly soluble (e.g., Methanol, Ethyl Acetate, Acetone) and a "poor" or "anti-solvent" in which it is insoluble but is miscible with the good solvent (e.g., Hexane, Diethyl Ether, Water).
-
Dissolution: In a clean flask, dissolve the purified compound in the minimum possible volume of the hot "good" solvent to create a saturated solution.
-
Induce Supersaturation: While the solution is still warm, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is supersaturated.[6]
-
Clarification: Gently heat the turbid mixture until it becomes clear again. Be careful not to add too much heat or boil off the solvent.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in a refrigerator or ice bath (0-4 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. sielc.com [sielc.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. support.waters.com [support.waters.com]
- 9. iajps.com [iajps.com]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. reddit.com [reddit.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. agilent.com [agilent.com]
- 14. A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Coupling with Pyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with pyridine substrates often challenging?
A1: Suzuki couplings involving pyridines can be problematic for several key reasons:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, slowing or halting the catalytic cycle.[1][2][3] This issue is particularly pronounced with 2-substituted pyridines, a phenomenon often called the "2-pyridyl problem".[4][5][6]
-
Protodeboronation: Pyridine boronic acids, especially electron-deficient ones, are often unstable and susceptible to protodeboronation. This is a side reaction where the carbon-boron bond is cleaved by a proton source (like water), converting the boronic acid back to the parent pyridine and removing it from the reaction.[1][2][7][8]
-
Substrate Reactivity: The electronic nature of the pyridine ring can affect reactivity. For instance, electron-deficient pyridines can be poor nucleophiles, leading to slow transmetalation, while some pyridyl halides (like 2-chloropyridines) are less reactive towards oxidative addition.[3][9]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Besides the desired cross-coupling product, several side reactions can reduce your yield and complicate purification:
-
Protodeboronation: As mentioned above, this is the hydrolysis of the boronic acid. To minimize it, use anhydrous solvents, consider milder bases, or switch to more stable boronic esters like pinacol or MIDA esters.[1][2][8]
-
Homocoupling: This is the self-coupling of the boronic acid to form bipyridyl impurities. It is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst.[2][7] To prevent this, ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[3][7]
-
Dehalogenation: The starting pyridyl halide can be converted back to the parent pyridine. This can be minimized by carefully optimizing reaction conditions like temperature, base, and solvent to favor the cross-coupling pathway.[7]
Q3: How does the position of the boronic acid group on the pyridine ring affect the reaction?
A3: The position of the boronic acid group significantly impacts reactivity:
-
2-Pyridylboronic Acids: These are the most challenging. The proximity of the boronic acid to the ring nitrogen enhances catalyst inhibition and makes the substrate highly susceptible to protodeboronation.[4][5][9]
-
3-Pyridylboronic Acids: These are generally more stable and reactive than their 2-pyridyl counterparts and are suitable for a wide range of coupling reactions.[10]
-
4-Pyridylboronic Acids: These substrates are also typically well-behaved in Suzuki couplings, exhibiting good reactivity.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Conversion to Product
Q: My reaction shows very low or no yield. What are the most common causes and solutions?
A: Low conversion is a frequent issue stemming from several factors. Systematically investigating the catalyst system, reagents, and reaction conditions is key.
Potential Causes & Solutions
| Potential Cause | Actionable Solutions | Citations |
| Catalyst Deactivation/Inhibition | 1. Switch Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the reaction and sterically hinder the pyridine nitrogen from binding to the palladium center. | [1][2][3] |
| 2. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) provide a more stable and active catalytic species. | [1] | |
| 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. | [1] | |
| Poor Reagent Quality or Stability | 1. Use Boronic Esters: Pyridine boronic acids are prone to decomposition. Switch to more stable pinacol or MIDA boronate esters to prevent protodeboronation. | [1][8] |
| 2. Ensure Anhydrous Conditions: Water can promote protodeboronation. Use anhydrous solvents and ensure the base is thoroughly dried. | [2][7] | |
| 3. Check Reagent Purity: Use fresh, high-purity reagents. Old boronic acids may have partially decomposed. | [2] | |
| Suboptimal Base or Solvent | 1. Screen Bases: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. Weaker bases like K₂CO₃ can also work and may reduce side reactions. | [2][3][12] |
| 2. Screen Solvents: Common solvents include dioxane, toluene, or THF, often with a small amount of water. The optimal solvent depends on the specific substrates. | [2][3] | |
| Inadequate Reaction Conditions | 1. Increase Temperature: For unreactive substrates like chloropyridines, higher temperatures (80–110 °C) may be necessary to facilitate oxidative addition. | [3] |
| 2. Ensure Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with N₂/Ar) and maintain an inert atmosphere. | [2][3][7] |
A logical workflow for diagnosing these issues is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Reactivity of Aminopyridines in Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of aminopyridines in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with aminopyridines consistently failing or resulting in low yields?
A1: The low reactivity of aminopyridines in cross-coupling reactions is a well-documented challenge. Several factors contribute to this issue:
-
Catalyst Inhibition: The primary reason for low reactivity is the coordination of the palladium catalyst by both the pyridine ring nitrogen and the amino group's lone pair of electrons. This coordination can inhibit or deactivate the catalyst, effectively halting the catalytic cycle.[1]
-
Electron-Rich Nature: The electron-donating amino group increases the electron density of the pyridine ring. This can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly for less reactive aryl chlorides.
-
Substrate-Specific Challenges:
-
2-Haloaminopyridines: The proximity of the amino group to the halogen in 2-haloaminopyridines can lead to chelation of the palladium catalyst, further inhibiting its activity.[2]
-
Chloropyridines: C-Cl bonds are inherently less reactive than C-Br or C-I bonds, requiring more active catalyst systems for efficient oxidative addition.[1]
-
Q2: What are the most common side reactions I should be aware of when working with aminopyridines?
A2: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex product mixtures. These include:
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.[1]
-
Dehalogenation: The starting aminopyridine halide can be reduced to the corresponding aminopyridine. This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases.[1]
-
Homocoupling: The boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) can couple with itself to form a biaryl or diyne byproduct, respectively. This is often exacerbated by the presence of oxygen.[1]
Q3: How can I minimize these common side reactions?
A3: Minimizing side reactions requires careful optimization of your reaction conditions:
-
Protodeboronation:
-
Use anhydrous solvents and reagents.
-
Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.
-
Employ weaker bases where possible.
-
-
Dehalogenation:
-
Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Choose solvents that are less likely to act as hydride sources.
-
-
Homocoupling:
-
Thoroughly degas your reaction mixture to remove oxygen.
-
Use a direct Pd(0) source or ensure your Pd(II) precatalyst is fully reduced.
-
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion of my aminopyridine halide.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | 1. Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species. |
| Inactive Catalyst System for Aryl Chlorides | 1. Stronger Catalyst System: For 2-chloroaminopyridines, a highly active catalyst system is essential. A combination of Pd₂(dba)₃ with a ligand like SPhos is often effective.[1] |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. For aminopyridine Suzuki couplings, K₃PO₄ is often a good starting point. Other bases to consider include K₂CO₃ and Cs₂CO₃.[1] |
| Poor Solubility | 1. Solvent Selection: Ensure all reaction components are soluble. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is commonly used. The ratio may need to be optimized.[3] |
Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of a haloaminopyridine is not proceeding.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands is crucial. For C-N coupling of aminopyridines, RuPhos and BrettPhos have been shown to be effective.[2] 2. Use of Pre-catalysts: RuPhos and BrettPhos pre-catalysts can provide higher yields compared to catalyst systems generated in situ.[2] |
| Ineffective Base | 1. Strong, Non-nucleophilic Base: A strong, non-nucleophilic base is often required. LiHMDS has been successfully used in the amination of 3-bromo-2-aminopyridine.[2] Weaker bases like NaOtBu, K₃PO₄, and Cs₂CO₃ may be ineffective in some cases.[2] |
| Substrate Reactivity | 1. Halide Choice: If possible, use the bromo- or iodo-analogue of your aminopyridine, as they are more reactive than the chloro-analogue. |
Sonogashira Coupling
Problem: Low yield in the Sonogashira coupling of my amino-bromopyridine.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | 1. Catalyst and Ligand: A combination of a palladium catalyst (e.g., Pd(CF₃COO)₂) and a phosphine ligand (e.g., PPh₃) is a good starting point.[4] 2. Copper Co-catalyst: The addition of a copper(I) salt, such as CuI, is typically necessary for the Sonogashira reaction.[5] |
| Incorrect Base | 1. Amine Base: An amine base, such as triethylamine (Et₃N), is commonly used and often acts as the solvent as well.[5] |
| Reaction Temperature | 1. Optimize Temperature: The reaction temperature can significantly impact the yield. A temperature of around 100 °C is often a good starting point for optimization.[4] |
| Atmosphere | 1. Inert Atmosphere: While some Sonogashira reactions can proceed in air, performing the reaction under an inert atmosphere (nitrogen or argon) is generally recommended to prevent side reactions.[5] |
Data Presentation: Ligand and Base Optimization
The following tables summarize quantitative data for the optimization of reaction conditions for various coupling reactions with aminopyridine substrates.
Table 1: Ligand and Base Screening for the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 40 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 |
| 3 | RuPhos Pre-catalyst (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 83 |
| 4 | Pd₂(dba)₃ (2) | SPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 76 |
| 5 | Pd₂(dba)₃ (2) | BINAP (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 |
Data adapted from a study on the C,N-cross coupling of 3-halo-2-aminopyridines.[2]
Table 2: Optimization of Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Et₃N | DMF | 100 | 3 | 85 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 3 | 82 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 100 | 3 | 92 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 98 |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | K₂CO₃ | DMF | 100 | 3 | 65 |
| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Cs₂CO₃ | DMF | 100 | 3 | 75 |
Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[4][5]
Experimental Protocols
Protocol 1: Suzuki Coupling of 3-Amino-2-chloropyridine with an Arylboronic Acid
This protocol is a general procedure adapted from a successful method for coupling challenging heteroaryl halides.[1]
Materials:
-
3-Amino-2-chloropyridine
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional)
Procedure:
-
To an oven-dried reaction vessel, add 3-amino-2-chloropyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with a Primary or Secondary Amine
This is a general protocol for the Buchwald-Hartwig amination of 3-bromopyridine.
Materials:
-
3-Bromopyridine
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., RuPhos G3, 1-3 mol%)
-
LiHMDS (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst and LiHMDS under an inert atmosphere.
-
Add 3-bromopyridine to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne
This protocol is based on an optimized procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[5]
Materials:
-
2-Amino-3-bromopyridine (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N
-
DMF
Procedure:
-
Under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask.
-
Add DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding aminopyridine coupling reactions.
Caption: Ligand selection guide for common aminopyridine coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Validation & Comparative
Characterization of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation and characterization of the novel compound 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. This document outlines detailed experimental protocols and presents anticipated data in a clear, comparative format to facilitate analytical method development and compound verification.
The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This compound, a substituted pyridine derivative, presents a unique analytical challenge requiring robust and orthogonal techniques for unambiguous identification. This guide focuses on the application of NMR and mass spectrometry, two of the most powerful and widely used analytical methods in chemical research.
Predicted Analytical Data
While specific experimental data for this compound is not widely published, we can predict the expected NMR and mass spectral data based on its chemical structure. These predictions are supported by data from structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-4 |
| ~6.8 | d | 1H | H-5 |
| ~4.0 (broad s) | s | 2H | -NH₂ |
| ~3.1 | s | 3H | -SO₂CH₃ |
| ~2.5 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-6 |
| ~150 | C-2 |
| ~138 | C-4 |
| ~125 | C-3 |
| ~115 | C-5 |
| ~45 | -SO₂CH₃ |
| ~24 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M+H]⁺ | 187.0590 |
| [M+Na]⁺ | 209.0410 |
Comparative Analysis with Alternative Techniques
While NMR and MS are primary tools for structural elucidation, other techniques can provide complementary information.
Table 4: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NH₂, -SO₂) | Fast, non-destructive | Limited structural information, complex spectra |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems | Quantitative, sensitive | Non-specific for complex molecules |
| X-ray Crystallography | Definitive 3D molecular structure | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 240 ppm.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D correlation spectra to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Analysis:
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
-
Data Analysis: Determine the experimental m/z value of the molecular ion and use software to calculate the elemental composition that best fits the observed mass.
Analytical Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and structural characterization of this compound.
Comparative Biological Activity of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the biological activities of a novel class of compounds, 2-Methyl-6-(methylsulfonyl)pyridin-3-amine analogs. The pyridine scaffold is a well-established pharmacophore in numerous biologically active compounds, and the incorporation of a methylsulfonyl group suggests potential for these analogs as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of these compounds, including detailed experimental methodologies, comparative data on structurally related molecules, and visualization of relevant cellular signaling pathways.
Introduction to this compound Analogs
The this compound core structure presents several key features for potential biological activity. The aminopyridine moiety can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases, while the methylsulfonyl group can engage in additional interactions, potentially enhancing potency and selectivity. The exploration of various substitutions on this scaffold is a promising avenue for the discovery of novel therapeutic agents.
Data Presentation: In Vitro Biological Activities
Due to the novelty of this specific chemical series, publicly available quantitative data for this compound analogs is limited. However, to provide a relevant comparative framework, the following tables summarize the biological activities of structurally related sulfonylpyridine and aminopyridine derivatives against key cellular targets and cancer cell lines.
Table 1: Comparative Kinase Inhibitory Activity of Representative Pyridine-based Inhibitors
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| PI3Kα | 4-methylpyridopyrimidinone derivative | 1.8 |
| mTOR | 4-methylpyridopyrimidinone derivative | 0.4 |
| EGFR | 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | 0.08 |
| PLK4 | Aminopyrimidine derivative (3b) | 31.2 |
| Haspin | Pyrazolo[3,4-g]isoquinoline (2c) | 62 |
Note: The data presented above is for structurally related, but not identical, compounds to this compound analogs. This information is intended to provide a general sense of the potential potency of pyridine-based kinase inhibitors.
Table 2: Comparative Cytotoxicity of a Structurally Related Methsulfonyl Pyridine Derivative (CK-3) and Other Pyridine Analogs
| Cell Line | Compound | Assay | IC50 (µM) |
| Hep3B (Hepatocellular Carcinoma) | CK-3 | MTT | 1.8 ± 0.2 |
| Bel7402 (Hepatocellular Carcinoma) | CK-3 | MTT | 2.5 ± 0.3 |
| PC3 (Prostate Cancer) | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | MTT | 0.1 |
| MCF-7 (Breast Cancer) | Nicotinonitrile-based derivative (7b) | Not Specified | 3.58 |
Data for CK-3 from a study on a methsulfonyl pyridine derivative that inhibits PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2] Data for other pyridine analogs are from various sources and are intended for comparative purposes.[1]
Signaling Pathway Inhibition
Based on studies of structurally related compounds, this compound analogs are hypothesized to exert their biological effects through the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The PI3K/AKT/mTOR and MAPK/ERK pathways are primary putative targets.
Caption: Putative signaling pathways targeted by this compound analogs.
Experimental Protocols
Reproducibility and standardization are crucial for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a reaction tube, combine the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Hep3B, Bel7402)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the test compounds on the phosphorylation status of key proteins in targeted signaling pathways.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.
Caption: General workflow for Western blot analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The provided comparative data on related compounds, along with detailed experimental protocols and pathway visualizations, offer a solid foundation for researchers to undertake the synthesis and comprehensive biological evaluation of this new class of molecules. Future work should focus on synthesizing a library of analogs, determining their IC50 values against a broad panel of kinases, and assessing their cellular activity in various cancer models to establish a clear structure-activity relationship and identify lead candidates for further preclinical development.
References
characterization of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine derivatives
A guide for researchers on the synthesis, properties, and biological evaluation of substituted pyridine scaffolds relevant to drug discovery.
While specific experimental data for derivatives of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine is not extensively available in the public domain, the broader class of substituted pyridine compounds is of significant interest in medicinal chemistry, particularly as kinase inhibitors. This guide provides a comparative overview of the characterization of several bioactive pyridine derivatives, offering insights into their synthesis, physicochemical properties, and biological activities. The methodologies and data presented here serve as a valuable reference for the characterization of novel pyridine-based compounds.
Physicochemical Properties of Substituted Pyridines
The physicochemical properties of pyridine derivatives are crucial for their drug-like characteristics, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. A comparison of key physicochemical parameters for representative pyridine derivatives from the literature is presented below.
| Compound Class | Representative Compound | Molecular Weight ( g/mol ) | clogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Pyridine-2-methylamine Derivatives[1] | Compound 62 (MmpL3 Inhibitor) | Not specified | Not specified | Not specified | Not specified |
| Pyridine C-region Analogs[2] | Compound 31 (TRPV1 Antagonist) | Not specified | Not specified | Not specified | Not specified |
| Pyridin-3-yl Pyrimidine Derivatives | Compound A8 (PI3Kδ Inhibitor) | Not specified | Not specified | Not specified | Not specified |
Note: Specific values for clogP, hydrogen bond donors, and acceptors are often calculated using computational models and can vary depending on the software used.
Biological Activity of Pyridine Derivatives as Kinase Inhibitors
Substituted pyridines are a common scaffold in the design of kinase inhibitors. The following table summarizes the in vitro biological activity of representative compounds from different classes of pyridine-based kinase inhibitors.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Cell-based Assay | Cell Line |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives[3] | c-KIT (V654A) | Not specified | Nanomolar range | Not specified | GIST 430/654 |
| N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine[4] | FLT3-ITD, BCR-ABL | Compound 1 | Potent inhibition | Proapoptotic effects | Leukemia cell lines |
| 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines[5] | Aurora A | Compound 6 | Potent | Antitumor activity | Not specified |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyridine derivatives, adapted from the literature.
General Synthesis of Pyridine Derivatives
A common method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis or variations thereof. A general procedure is as follows:
-
A mixture of an aldehyde (1 equivalent), a β-ketoester (1 equivalent), and an enamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyridine derivative.
Kinase Inhibition Assay
The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay. A general protocol is as follows:
-
The kinase, substrate, and ATP are incubated in a buffer solution.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Visualizing Methodologies
The following diagrams illustrate common workflows in the characterization of novel chemical entities.
Caption: A typical workflow for the synthesis and characterization of new chemical compounds.
Caption: A hierarchical workflow for the screening and evaluation of potential kinase inhibitors.
References
- 1. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. US4689333A - 2-(2-pyridylmethylthio (sulfinyl)) benzimidazoles - Google Patents [patents.google.com]
- 5. WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Efficiency of Pyridine Syntheses
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals and functional materials necessitates the use of efficient and sustainable synthetic methodologies. This guide provides an objective comparison of the synthetic efficiency of five seminal named reactions for pyridine synthesis: the Hantzsch, Bohlmann-Rahtz, Kröhnke, Guareschi-Thorpe, and Chichibabin syntheses. By examining quantitative data and detailed experimental protocols, this document aims to equip researchers with the information needed to select the most appropriate method for their synthetic goals.
Comparative Analysis of Synthetic Efficiency
The efficiency of a chemical synthesis is a multifaceted concept extending beyond simple reaction yield. To provide a comprehensive comparison, this guide evaluates each pyridine synthesis based on a selection of key performance indicators, including yield, reaction time, temperature, and green chemistry metrics such as E-Factor and Process Mass Intensity (PMI).
E-Factor is a simple metric that quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a more environmentally friendly process.
Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a specified amount of the final product. A lower PMI indicates a more sustainable and efficient process.
The following table summarizes the quantitative data for representative examples of each synthesis. To facilitate a more direct comparison, examples leading to the formation of similarly substituted pyridines (2,4,6-trisubstituted) were chosen where possible.
| Synthesis Method | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | E-Factor | PMI |
| Hantzsch Synthesis | 2,4,6-Trimethylpyridine | ~65-70 | 3 | 100 | ~5.8 | ~6.8 |
| Bohlmann-Rahtz Synthesis | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 86 | 0.083 (5 min) | 120 | ~14.6 | ~15.6 |
| Kröhnke Synthesis | 2,4,6-Triphenylpyridine | 97 | 8 | 150 | ~11.2 | ~12.2 |
| Guareschi-Thorpe Synthesis | 2,6-Dihydroxy-4-methyl-3-cyanopyridine | 95 | 5 | 80 | ~6.7 | ~7.7 |
| Chichibabin Synthesis (Modern) | N-butylpyridin-2-amine | 93 | 7 | 85 | ~10.5 | ~11.5 |
| Chichibabin Synthesis (Classical) | 2-Aminopyridine | 20-30 | 4-6 | 100-130 | High (not calculated) | High (not calculated) |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows and key transformations for each of the discussed pyridine syntheses.
Detailed Methodologies
This section provides the detailed experimental protocols for the representative syntheses presented in the comparison table.
Hantzsch Synthesis of 2,4,6-Trimethylpyridine
This protocol is analogous to the Hantzsch dihydropyridine synthesis, followed by an in-situ oxidation to the pyridine.
Reactants:
-
Ethyl acetoacetate (26.0 g, 0.2 mol)
-
Acetaldehyde (4.4 g, 0.1 mol)
-
Aqueous ammonia (25%, 15 mL)
-
Ethanol (50 mL)
-
Nitric acid (for oxidation)
Procedure:
-
A mixture of ethyl acetoacetate (26.0 g, 0.2 mol) and acetaldehyde (4.4 g, 0.1 mol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
Aqueous ammonia (15 mL, 25%) is added dropwise with stirring.
-
The mixture is heated to reflux for 3 hours.
-
After cooling, the intermediate dihydropyridine is oxidized by the addition of nitric acid and gentle heating until the evolution of nitrogen oxides ceases.
-
The reaction mixture is then poured into water and the product is extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by distillation.
Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
This one-pot microwave-assisted procedure provides rapid access to the trisubstituted pyridine.[2]
Reactants:
-
1-Phenyl-2-propyn-1-one (40 mg, 0.31 mmol)
-
Ethyl 3-aminocrotonate (52 mg, 0.40 mmol)
-
Ethanol-Acetic Acid mixture (5:1, 3 mL)
Procedure:
-
A solution of 1-phenyl-2-propyn-1-one (40 mg, 0.31 mmol) and ethyl 3-aminocrotonate (52 mg, 0.40 mmol) in a 5:1 mixture of ethanol and acetic acid (3 mL) is prepared in a microwave reactor vial.
-
The mixture is subjected to microwave irradiation for 5 minutes at 120 °C.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the product.[2]
Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This solvent-free procedure offers high yields and simplifies the work-up.[3]
Reactants:
-
Acetophenone (120 mg, 1 mmol)
-
Benzyl chloride (253 mg, 2 mmol)
-
Ammonium acetate (231 mg, 3 mmol)
Procedure:
-
A mixture of acetophenone (1 mmol), benzyl chloride (2 mmol), and ammonium acetate (3 mmol) is placed in a round-bottomed flask.[3]
-
The mixture is stirred magnetically and heated at 150 °C for 8 hours.[3]
-
After cooling to room temperature, water (2.5 mL) is added, and the product is extracted with dichloromethane (2 x 2.5 mL).[3]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[3]
-
The crude product is purified by crystallization from absolute ethanol to yield 2,4,6-triphenylpyridine.[3]
Guareschi-Thorpe Synthesis of 2,6-Dihydroxy-4-methyl-3-cyanopyridine
This advanced protocol utilizes environmentally benign aqueous conditions.[4]
Reactants:
-
Ethyl cyanoacetate (113 mg, 1 mmol)
-
Ethyl acetoacetate (130 mg, 1 mmol)
-
Ammonium carbonate (192 mg, 2 mmol)
-
Water (2 mL)
Procedure:
-
A mixture of ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) in water (2 mL) is heated at 80 °C for 5 hours.[4]
-
Upon cooling, the product precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold water, and dried to afford the pure product.
Modern Chichibabin Synthesis of N-butylpyridin-2-amine
This modified Chichibabin reaction proceeds under milder conditions with improved yields compared to the classical method.[5]
Reactants:
-
Pyridine (79 mg, 1 mmol)
-
n-Butylamine (146 mg, 2 mmol)
-
Sodium hydride (72 mg, 3 mmol)
-
Lithium iodide (268 mg, 2 mmol)
-
THF (1 mL)
Procedure:
-
To a sealed tube containing sodium hydride (3 mmol) and lithium iodide (2 mmol) is added THF (1 mL).
-
Pyridine (1 mmol) and n-butylamine (2 mmol) are then added.
-
The reaction mixture is heated at 85 °C for 7 hours.[5]
-
After cooling, the reaction is carefully quenched with water.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by column chromatography.
Conclusion
The choice of a pyridine synthesis method is a critical decision that impacts not only the success of the synthesis but also its overall sustainability and cost-effectiveness. This guide has provided a comparative overview of five classical and modern pyridine syntheses, highlighting their relative efficiencies through quantitative data and detailed protocols.
The Hantzsch synthesis , while a reliable method, often requires a subsequent oxidation step, which can lower the overall efficiency. The Bohlmann-Rahtz synthesis , particularly in its modern one-pot variations, offers rapid access to polysubstituted pyridines with high yields.[2][4] The Kröhnke synthesis is a high-yielding method for the preparation of 2,4,6-trisubstituted pyridines, and solvent-free conditions can further improve its green credentials.[3] The Guareschi-Thorpe synthesis , especially with recent advancements using aqueous media, presents an eco-friendly and high-yielding route to functionalized pyridones.[4] The Chichibabin synthesis , in its classical form, suffers from low yields and harsh conditions, but modern modifications have significantly improved its efficiency and applicability.[1][5]
By considering the data presented in this guide, researchers can make more informed decisions when selecting a synthetic route for their target pyridine derivatives, balancing the need for high yields with the growing importance of sustainable and efficient chemical processes.
References
In Vitro Evaluation of Novel Aminopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel aminopyridine compounds against various cancer cell lines and kinase targets. The information presented is supported by experimental data from recent studies, offering a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: Comparative Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of several novel aminopyridine and related derivatives. These compounds have been evaluated against a panel of human cancer cell lines and key protein kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxic Activity of Novel Aminopyridine Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| S3c | A2780 | Ovarian Cancer (Parental) | 15.57 | Cisplatin | 1.34 |
| A2780CISR | Ovarian Cancer (Cisplatin-Resistant) | 11.52 | Cisplatin | 36.08 | |
| S5b | A2780 | Ovarian Cancer (Parental) | 25.46 | Cisplatin | 1.34 |
| A2780CISR | Ovarian Cancer (Cisplatin-Resistant) | 14.36 | Cisplatin | 36.08 | |
| S6c | A2780 | Ovarian Cancer (Parental) | 32.11 | Cisplatin | 1.34 |
| A2780CISR | Ovarian Cancer (Cisplatin-Resistant) | 15.89 | Cisplatin | 36.08 | |
| 4a | HCT 116 | Colorectal Cancer | 8.1 | - | - |
| 4b | HCT 116 | Colorectal Cancer | 3.7 | - | - |
| 4c | HT29 | Colorectal Cancer | 7.7 | - | - |
| 4d | HT29 | Colorectal Cancer | 3.27 | - | - |
| 4-CP.P | K562 | Leukemia | 20 | - | - |
| MCF-7 | Breast Cancer | 60 | - | - | |
| 8e | MCF-7 | Breast Cancer | 0.22 (48h) | Doxorubicin | 1.93 |
| 0.11 (72h) | |||||
| 8n | MCF-7 | Breast Cancer | 1.88 (48h) | Doxorubicin | 1.93 |
| 0.80 (72h) |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Kinase Inhibitory Activity of Novel Aminopyridine and Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Dasatinib | BCR-ABL | <1 | Imatinib | 25-750 |
| SRC | 0.55 | - | - | |
| c-KIT | 4.6 | - | - | |
| PDGFRβ | 1.1 | - | - | |
| Torin2 | mTOR | 0.25 | Rapamycin | - |
| PI3K | 200 | - | - | |
| Alectinib | ALK | 1.9 | Crizotinib | 3 |
| RET | - | - | - | |
| Ceritinib | ALK | 0.15 | Crizotinib | 3 |
| ROS1 | - | - | - | |
| Ruxolitinib | JAK1 | 3.3 | - | - |
| JAK2 | 2.8 | - | - | |
| Tofacitinib | JAK1 | 112 | - | - |
| JAK2 | 20 | - | - | |
| JAK3 | 1 | - | - | |
| Compound 84 | CDK8 | 46 | Sorafenib | - |
| Compound 8e | VEGFR-2 | 3930 | Sorafenib | 90 |
| Compound 16b | BTK | 139 | - | - |
| PI3Kδ | 275 | - | - |
Data compiled from multiple sources.[3][6][7][8][9][10][11][12][13]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the comparison of results across different studies.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test aminopyridine compounds and control drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase. The specific reagents and conditions will vary depending on the kinase and the detection method used (e.g., HTRF, ADP-Glo).
Principle: The assay measures the activity of a kinase by quantifying the phosphorylation of a specific substrate. The inhibitory effect of a compound is determined by its ability to reduce the extent of substrate phosphorylation.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being assayed.
-
Prepare a stock solution of the purified recombinant kinase.
-
Prepare a stock solution of the specific substrate (e.g., a biotinylated peptide).
-
Prepare a stock solution of ATP at a concentration near the Km for the kinase.
-
Prepare serial dilutions of the test aminopyridine compounds and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
In a suitable microplate (e.g., 384-well), add the test compound dilutions and controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the phosphorylated product using a method appropriate for the assay format. For example:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Add a detection mixture containing a europium-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin.
-
ADP-Glo: Add a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
-
-
Data Acquisition:
-
Read the plate using a microplate reader capable of detecting the specific signal (e.g., time-resolved fluorescence or luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of novel aminopyridine compounds.
References
- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for 2-Methyl-6-(methylsulfonyl)pyridin-3-amine
This document provides critical safety and logistical information for the handling and disposal of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. The following guidance is based on the known hazards of structurally similar pyridine and aromatic amine compounds. All personnel must adhere to these protocols to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be toxicity through ingestion, inhalation, and skin contact, as well as potential for skin and eye irritation.[1][2][3] Stringent safety measures are necessary.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical splash goggles and face shield | Must meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when splashing is a risk.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), flame-resistant lab coat, and closed-toe shoes | Inspect gloves prior to use.[4] Change gloves immediately if contaminated. Lab coats should be fully buttoned and worn over full-length clothing.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[4][5] A full-face respirator may be necessary in some situations.[4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Handling:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[2]
-
Use a dedicated and clearly labeled set of spatulas and weighing boats.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Store locked up.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed hazardous waste container. This includes contaminated weighing paper, gloves, and other disposable materials.[1] |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of into the sewage system.[8] |
| Empty Containers | Dispose of in accordance with standard practices for hazardous materials, as regulations may apply to empty containers.[8] |
Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Spill | Evacuate the area and shut off all ignition sources.[8] Ventilate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Rinse the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[2] If not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[9] Seek immediate medical attention.[2][3] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
